Triethyl ethane-1,1,2-tricarboxylate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78463. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
triethyl ethane-1,1,2-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWZLLYAJDSSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225561 | |
| Record name | Triethyl ethane-1,1,2-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7459-46-3 | |
| Record name | Triethyl 1,1,2-ethanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7459-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl ethane-1,1,2-tricarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007459463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7459-46-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethyl ethane-1,1,2-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl ethane-1,1,2-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Triethyl Ethane-1,1,2-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of triethyl ethane-1,1,2-tricarboxylate. The information is curated for professionals in research and development, with a focus on providing actionable data and detailed experimental protocols.
Core Chemical Properties
This compound, a versatile building block in organic synthesis, is a clear, colorless liquid. Its utility as a pharmaceutical intermediate stems from the reactivity of its three ester groups, which allow for a variety of chemical modifications.[1]
Identifiers and Physical Properties
A summary of the key identifiers and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 7459-46-3 | [2][3] |
| Molecular Formula | C₁₁H₁₈O₆ | [2][3] |
| Molecular Weight | 246.26 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Triethyl 1,1,2-ethanetricarboxylate, 1,1,2-Tricarbethoxyethane | [2][4] |
| InChI | InChI=1S/C11H18O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h8H,4-7H2,1-3H3 | [2][4] |
| InChIKey | TVWZLLYAJDSSCJ-UHFFFAOYSA-N | [2][4] |
| SMILES | CCOC(=O)CC(C(=O)OCC)C(=O)OCC | [2][4] |
| Boiling Point | 134-135 °C @ 2.5 Torr | [4] |
| Density | 1.1018 g/cm³ @ 22 °C | [4] |
| Flash Point | 113 °C (closed cup) |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the key spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum provides a distinct pattern of signals that confirms the molecular structure.
| Assignment | Chemical Shift (ppm) |
| -CH₃ (ethyl groups) | 1.259, 1.280 |
| -CH₂- (ethane backbone) | 2.917 |
| -CH- (ethane backbone) | 3.822 |
| -O-CH₂- (ethyl groups) | 4.164, 4.206 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule.
| Assignment | Chemical Shift (ppm) |
| Carbonyls (-C=O) | 168-171 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O Stretching (ester) | 1730-1750 |
| C-O Stretching (ester) | 1000-1300 |
| C-H Stretching (alkyl) | 2850-3000 |
Experimental Protocols
Detailed methodologies for the synthesis and a key chemical reaction of this compound are provided below.
Synthesis of this compound
This protocol is based on the nucleophilic substitution reaction between diethyl malonate and a halogenated acetic acid ethyl ester in the presence of a strong base.[5]
Materials:
-
Diethyl malonate
-
Sodium methoxide solution (18-21% in methanol) or sodium ethoxide solution in ethanol
-
Ethyl chloroacetate or ethyl bromoacetate
-
Potassium iodide, sodium iodide, or iodine (catalyst)
Procedure:
-
In a reaction vessel, combine diethyl malonate and the strong base solution. Heat the mixture to 70-80 °C and react for 10-30 minutes to form the intermediate sodium salt of diethyl malonate.[5]
-
To this intermediate, add a catalytic amount of potassium iodide, sodium iodide, or iodine (0.5-1% by weight of the diethyl malonate).[5]
-
Slowly add ethyl chloroacetate or ethyl bromoacetate dropwise over a period of 30-50 minutes while maintaining the reaction temperature at 70-80 °C. The molar ratio of diethyl malonate to the strong base to the halogenated acetic acid ethyl ester should be approximately 1.0-1.1:1:1.0-1.1.[5]
-
After the addition is complete, continue the reaction for 3-15 hours at 70-80 °C.[5]
-
Upon completion of the reaction, cool the mixture and remove the inorganic salt precipitate (e.g., NaCl or NaBr) by filtration.[5]
-
The crude product is then purified by vacuum distillation to yield this compound.[5]
Hydrolysis of this compound
The ester groups of this compound can be hydrolyzed under either acidic or basic conditions to yield ethane-1,1,2-tricarboxylic acid and ethanol.[1]
Base-Catalyzed Hydrolysis (Saponification):
This protocol is a general procedure for the hydrolysis of esters.
Materials:
-
This compound
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve this compound in an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture under reflux to drive the reaction to completion. The reaction is irreversible.[1]
-
After the reaction is complete, cool the solution.
-
To isolate the free ethane-1,1,2-tricarboxylic acid, carefully acidify the reaction mixture with concentrated hydrochloric acid.[1]
-
The product can then be extracted with an organic solvent like diethyl ether.
-
Drying the organic extract over an anhydrous salt (e.g., sodium sulfate) and removing the solvent will yield the tricarboxylic acid.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Chemical Reactivity and Applications
The presence of three ester groups on an ethane backbone provides multiple sites for chemical modification, making this compound a valuable intermediate in the synthesis of more complex organic molecules, including substituted carboxylic acids and polycyclic aromatic compounds.[1] Its reactivity is centered around the acidic protons on the ethane backbone and the susceptibility of the ester groups to nucleophilic attack.[1]
Safety Information
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It is a combustible liquid and should be stored in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. This compound | 7459-46-3 | Benchchem [benchchem.com]
- 2. This compound | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,2-TRIETHYL ETHANE-1,1,2-TRICARBOXYLATE | CAS 7459-46-3 [matrix-fine-chemicals.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. CN101003480B - Ethane 1,1,2 - ethyl ester tricarboxylic acid, preparation method, and application as plasticizer - Google Patents [patents.google.com]
An In-depth Technical Guide to Triethyl Ethane-1,1,2-tricarboxylate
This guide provides a comprehensive overview of Triethyl ethane-1,1,2-tricarboxylate, including its chemical identity, physicochemical properties, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.
Nomenclature
Synonyms
This compound is known by several other names in scientific literature and commercial databases:
-
Diethyl 2-carbethoxysuccinate[2]
Physicochemical Properties
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈O₆ | [1][3][5] |
| Molecular Weight | 246.26 g/mol | [1][2][4] |
| Appearance | Clear colorless to pale yellow liquid | [2][7] |
| Boiling Point | 99 °C @ 0.5 mmHg 134-135 °C @ 2.5 Torr | [4][8] |
| Density | 1.074 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.429 | [4] |
| Flash Point | > 230 °F (> 110 °C) | [4][9] |
| Solubility | Soluble in chloroform, ethyl acetate. Limited solubility in water. | [2][4] |
| InChI | InChI=1S/C11H18O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h8H,4-7H2,1-3H3 | [1] |
| InChIKey | TVWZLLYAJDSSCJ-UHFFFAOYSA-N | [1][2][3] |
| SMILES | CCOC(=O)CC(C(=O)OCC)C(=O)OCC | [1][3] |
Experimental Protocols
Synthesis of this compound
A common and well-documented method for the synthesis of this compound is through the reaction of diethyl malonate with ethyl chloroacetate.[2]
Methodology:
-
After cooling a reaction mixture to 15°C, ethyl chloroacetate (0.095 mol) is added dropwise over a period of time.[4]
-
Following the addition, the reaction mixture is refluxed for a duration of 6 hours.[4]
-
Once the reaction is complete, the mixture is poured into 2 liters of water.[4]
-
The organic phase is then extracted three times with dichloromethane (500 mL for each extraction).[4]
-
The combined organic extracts are dried using anhydrous sodium sulfate, followed by filtration.[4]
-
The solvent is evaporated to yield an oily crude product.[4]
-
The final product, this compound, is purified by vacuum distillation. This process has a reported yield of 89%.[4]
References
- 1. This compound | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7459-46-3 | Benchchem [benchchem.com]
- 3. 1,1,2-TRIETHYL ETHANE-1,1,2-TRICARBOXYLATE | CAS 7459-46-3 [matrix-fine-chemicals.com]
- 4. Triethyl 1,1,2-ethanetricarboxylate | 7459-46-3 [chemicalbook.com]
- 5. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]
- 6. This compound - CAS:7459-46-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. nbinno.com [nbinno.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. triethyl 1,1,2-ethane tricarboxylate [flavscents.com]
In-Depth Technical Guide: Triethyl 1,1,2-ethanetricarboxylate (CAS No. 7459-46-3)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triethyl 1,1,2-ethanetricarboxylate, identified by CAS number 7459-46-3, is a triester of significant interest in organic synthesis.[1] Its molecular structure, featuring three ethyl carboxylate groups attached to an ethane backbone, provides multiple reactive sites for chemical modifications.[2] This versatility makes it a valuable intermediate in the synthesis of more complex molecules, including substituted carboxylic acids and heterocyclic compounds. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and reactivity, tailored for a technical audience.
Chemical Structure and Identification
The chemical structure and key identifiers for Triethyl 1,1,2-ethanetricarboxylate are summarized below.
| Identifier | Value |
| CAS Number | 7459-46-3[3] |
| IUPAC Name | Triethyl ethane-1,1,2-tricarboxylate[4] |
| Molecular Formula | C₁₁H₁₈O₆[3] |
| Molecular Weight | 246.26 g/mol [4] |
| SMILES | CCOC(=O)CC(C(=O)OCC)C(=O)OCC |
| InChI | InChI=1S/C11H18O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h8H,4-7H2,1-3H3 |
| Synonyms | 1,1,2-Ethanetricarboxylic acid, triethyl ester; Triethyl ethane tricarboxylate; 1,1,2-Tricarbethoxyethane[3] |
Physicochemical Properties
A compilation of the physical and chemical properties of Triethyl 1,1,2-ethanetricarboxylate is presented in the following table.
| Property | Value |
| Appearance | Clear colorless liquid[5] |
| Boiling Point | 99 °C at 0.5 mmHg |
| Density | 1.074 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.429 |
| Flash Point | 113 °C (closed cup) |
| Solubility | Soluble in organic solvents such as ethanol and ether. Limited solubility in water.[1] |
Experimental Protocols
Synthesis of Triethyl 1,1,2-ethanetricarboxylate
A common method for the synthesis of Triethyl 1,1,2-ethanetricarboxylate involves the reaction of diethyl malonate with ethyl chloroacetate in the presence of a base.[5]
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl malonate
-
Ethyl chloroacetate
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure: [5]
-
Sodium metal (23 g, 1 mole) is cautiously dissolved in anhydrous ethanol (500 mL) with stirring.
-
Diethyl malonate (160 g, 1 mole) is added dropwise to the sodium ethoxide solution over a period of 30 minutes.
-
The reaction mixture is cooled to 15°C, and ethyl chloroacetate (117 g, 0.95 mole) is added dropwise over 30 minutes.
-
The mixture is then heated to reflux for 6 hours.
-
After cooling, the reaction mixture is poured into 2 liters of water.
-
The aqueous layer is extracted three times with dichloromethane (500 mL portions).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by evaporation.
-
The resulting crude product is purified by vacuum distillation to yield Triethyl 1,1,2-ethanetricarboxylate.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Triethyl 1,1,2-ethanetricarboxylate can be analyzed using reverse-phase HPLC.[6]
Conditions: [6]
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.
-
Detection: UV detection (wavelength to be determined based on the chromophore).
Spectral Data
-
¹H NMR: Spectral data is available and can be accessed through chemical databases.[4]
-
¹³C NMR: The ¹³C NMR spectrum of Triethyl 1,1,2-ethanetricarboxylate has been reported.[7]
-
Mass Spectrometry: The electron ionization mass spectrum is available through the NIST WebBook.[8][9]
-
Infrared (IR) Spectroscopy: IR spectral data is available.[4]
Reactivity and Applications in Synthesis
Triethyl 1,1,2-ethanetricarboxylate serves as a versatile building block in organic synthesis.[2] The presence of three ester groups allows for a variety of chemical transformations.
-
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield ethane-1,1,2-tricarboxylic acid and ethanol.[1]
-
Use in Synthesis: It is utilized in the preparation of other organic compounds, such as isobutylsuccinic acid, which is a precursor for the synthesis of succinimide derivatives that act as inhibitors of human leukocyte elastase.[5]
As of the current literature, there is no direct evidence of Triethyl 1,1,2-ethanetricarboxylate being involved in specific biological signaling pathways. Its primary role is that of a synthetic intermediate.
Visualizations
References
- 1. This compound | 7459-46-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]
- 4. This compound | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Triethyl 1,1,2-ethanetricarboxylate | 7459-46-3 [chemicalbook.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Triethyl 1,1,2-ethanetricarboxylate(7459-46-3) 13C NMR [m.chemicalbook.com]
- 8. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]
- 9. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]
A Comprehensive Technical Guide to the Physical Properties of Triethyl 1,1,2-Ethanetricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of Triethyl 1,1,2-ethanetricarboxylate, a key compound in various synthetic applications. This document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a workflow visualization to guide laboratory procedures.
Core Physical Properties
Triethyl 1,1,2-ethanetricarboxylate is a clear, colorless liquid. A summary of its key physical properties is presented below, offering a valuable resource for researchers and drug development professionals in designing and executing scientific experiments.
| Physical Property | Value |
| Molecular Formula | C11H18O6[1][2][3][4][5] |
| Molecular Weight | 246.26 g/mol [2][3] |
| Boiling Point | 99 °C at 0.5 mmHg[6] |
| Melting Point | -51 °C[7] |
| Density | 1.074 g/mL at 25 °C[6] |
| Refractive Index | 1.4280 to 1.4300 at 20°C[1], n20/D 1.429 |
| Solubility | Soluble in common organic solvents like ethyl acetate and chloroform.[8] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is crucial for the successful application of Triethyl 1,1,2-ethanetricarboxylate in research and development. The following sections detail the standard experimental methodologies for measuring the key physical properties outlined above.
Boiling Point Determination (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is often employed.
Apparatus:
-
Thiele tube or similar heating bath (e.g., Mel-Temp apparatus)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small amount of Triethyl 1,1,2-ethanetricarboxylate is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.
-
The test tube is attached to a thermometer and immersed in a heating bath.
-
The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9][10][11]
Melting Point Determination
The melting point of a substance is the temperature at which it changes state from solid to liquid. For compounds like Triethyl 1,1,2-ethanetricarboxylate, which has a very low melting point, a specialized low-temperature apparatus is required.
Apparatus:
-
Melting point apparatus with cooling capabilities
-
Capillary tubes
-
Dry, powdered sample (if the substance can be solidified)
Procedure:
-
A small, dry sample of the solidified compound is packed into a capillary tube.
-
The capillary tube is placed in the heating/cooling block of the melting point apparatus.
-
The sample is cooled to a temperature well below its expected melting point.
-
The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample is liquid. For a pure compound, this range should be narrow.[12][13][14][15]
Density Determination
Density is the mass of a substance per unit volume. For a liquid like Triethyl 1,1,2-ethanetricarboxylate, this can be determined using a pycnometer or by direct mass and volume measurements.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance
-
Thermometer
Procedure (using a graduated cylinder):
-
The mass of a clean, dry graduated cylinder is measured on an analytical balance.
-
A known volume of Triethyl 1,1,2-ethanetricarboxylate is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass.
-
The density is calculated by dividing the mass of the liquid by its volume. The temperature of the liquid should be recorded as density is temperature-dependent.[16][17][18][19]
Refractive Index Measurement
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be used for identification and purity assessment.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
The prism of the refractometer is cleaned and dried.
-
A few drops of Triethyl 1,1,2-ethanetricarboxylate are placed on the prism.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically 20°C, by circulating water from a constant temperature bath.
-
The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read from the instrument's scale.[20][21][22][23]
Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. A qualitative assessment of solubility in various solvents is often performed.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Various solvents (e.g., water, ethanol, ethyl acetate, chloroform)
Procedure:
-
A small, measured amount of Triethyl 1,1,2-ethanetricarboxylate is added to a test tube.
-
A known volume of a specific solvent is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer or shaker until no further dissolution is observed.
-
Observations are made to determine if the compound is soluble (forms a clear solution), partially soluble (some solid remains), or insoluble. This process is repeated with different solvents.[24][25][26][27][28]
Experimental Workflow
The following diagram illustrates a logical workflow for the determination of the physical properties of Triethyl 1,1,2-ethanetricarboxylate.
Caption: Workflow for Physical Property Determination.
References
- 1. 139611000 [thermofisher.com]
- 2. Triethyl 1,1,2-ethanetricarboxylate, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. Triethyl ethane-1,1,2-tricarboxylate | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]
- 5. Triethyl 1,1,2-Ethanetricarboxylate 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Triethyl 1,1,2-ethanetricarboxylate | 7459-46-3 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. byjus.com [byjus.com]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. westlab.com [westlab.com]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 17. embibe.com [embibe.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 21. athabascau.ca [athabascau.ca]
- 22. researchgate.net [researchgate.net]
- 23. Refractive index - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 27. education.com [education.com]
- 28. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Reactivity and Functional Groups of Triethyl Ethane-1,1,2-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyl ethane-1,1,2-tricarboxylate is a versatile building block in organic synthesis, prized for its multiple reactive centers. This guide provides a comprehensive overview of its core reactivity, focusing on the transformations of its three ester functional groups and the acidity of its α- and β-protons. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development, particularly in the synthesis of complex molecular architectures and pharmaceutical intermediates.
Core Structure and Functional Groups
This compound possesses a simple ethane backbone substituted with three ethyl ester functional groups. Two of these esters are attached to the same carbon (C1), a geminal diester arrangement, while the third is on the adjacent carbon (C2). This arrangement of functional groups dictates the molecule's reactivity.
The key reactive sites are:
-
The Three Ester Carbonyls: These are susceptible to nucleophilic attack, leading to reactions such as hydrolysis and reduction.
-
The α-Proton: The proton on the carbon bearing the geminal diester (C1) is acidic and can be removed by a base to form a stabilized enolate.
-
The β-Protons: The protons on the carbon bearing the single ester (C2) are also acidic, though generally less so than the α-proton, and can participate in enolate formation.
Key Reactions and Reactivity
The strategic placement of the three ester groups allows for a variety of chemical transformations, making this compound a valuable precursor for more complex molecules.
Synthesis
A primary route for the synthesis of this compound is through the nucleophilic substitution of a malonic ester derivative.[1] A common method involves the reaction of the enolate of diethyl malonate with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[2]
Table 1: Synthesis of this compound
| Reactants | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Diethyl malonate, Ethyl chloroacetate/bromoacetate | Sodium methoxide or Sodium ethoxide / KI or NaI | Ethanol | 70-80 | 3-15 | N/A |
Data from a patent describing the general procedure; specific yield is not reported.[2]
Hydrolysis
The ester groups of this compound can be hydrolyzed under either acidic or basic conditions to yield ethane-1,1,2-tricarboxylic acid and ethanol.[1] Base-catalyzed hydrolysis is an irreversible process that proceeds to completion.[1]
Table 2: Hydrolysis of this compound
| Reagents | Conditions | Products |
| This compound, NaOH/KOH | Aqueous solution, followed by acid workup | Ethane-1,1,2-tricarboxylic acid, Ethanol |
| This compound, H₂O, H⁺ | Acid catalysis (e.g., HCl, H₂SO₄) | Ethane-1,1,2-tricarboxylic acid, Ethanol |
Reduction
Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce all three ester functionalities to primary alcohols. This reaction yields 1,1,2-tris(hydroxymethyl)ethane and ethanol.[1]
Table 3: Reduction of this compound
| Reagent | Solvent | Product(s) |
| LiAlH₄ | Anhydrous Ether or THF | 1,1,2-Tris(hydroxymethyl)ethane, Ethanol |
Alkylation
The acidic proton at the C1 position can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with an alkyl halide in an Sₙ2 reaction to introduce an alkyl group at the C1 position.
Intramolecular Condensation (Dieckmann Condensation)
While not explicitly reported for this specific molecule in the searched literature, molecules with a 1,6- or 1,7-diester arrangement are known to undergo intramolecular Dieckmann condensation to form five- or six-membered rings, respectively.[3] Given its structure, this compound has the potential to undergo such cyclization under basic conditions to form a substituted cyclic β-keto ester.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented procedure.[2]
Materials:
-
Diethyl malonate
-
Sodium ethoxide solution in ethanol (e.g., 21% w/w)
-
Ethyl chloroacetate or ethyl bromoacetate
-
Potassium iodide or sodium iodide (catalyst)
-
Anhydrous ethanol
Procedure:
-
In a reaction flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge diethyl malonate and a solution of sodium ethoxide in ethanol. The molar ratio of diethyl malonate to sodium ethoxide should be approximately 1.0-1.1:1.
-
Heat the mixture to 70-80 °C and stir for 10-30 minutes to form the sodium salt of diethyl malonate (intermediate A).
-
Add a catalytic amount of potassium iodide or sodium iodide (0.5-1% by weight of diethyl malonate) to the reaction mixture.
-
From the dropping funnel, add ethyl chloroacetate or ethyl bromoacetate dropwise over a period of 30-50 minutes. The molar ratio of the haloacetate to sodium ethoxide should be 1.0-1.1:1.
-
After the addition is complete, maintain the reaction temperature at 70-80 °C and continue stirring for 3-15 hours.
-
Upon completion of the reaction, cool the mixture to room temperature. The inorganic salt byproduct (NaCl or NaBr) will precipitate.
-
Remove the inorganic salt by filtration.
-
The filtrate, containing the crude product, is then purified by vacuum distillation to yield this compound.
General Protocol for Base-Catalyzed Hydrolysis
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether or other suitable organic solvent for extraction
Procedure:
-
Dissolve a known amount of this compound in an aqueous solution of NaOH or KOH (typically a 10-20% solution). Use a molar excess of the base (at least 3 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress (e.g., by TLC) until all the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the cooled solution by the slow addition of concentrated HCl until the pH is acidic (pH ~1-2). This will protonate the carboxylate salts to form the tricarboxylic acid.
-
Extract the aqueous layer multiple times with an organic solvent like diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude ethane-1,1,2-tricarboxylic acid.
General Protocol for Reduction with LiAlH₄
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (a molar excess, at least 1.5 equivalents per ester group) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Dissolve this compound in the same anhydrous solvent and add it dropwise from the dropping funnel to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Cool the reaction mixture again in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of a saturated aqueous solution of Na₂SO₄.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with the reaction solvent.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 1,1,2-tris(hydroxymethyl)ethane.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction mechanisms and a typical experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Caption: Mechanism of ester reduction by LiAlH₄.
Conclusion
This compound is a functionally rich molecule that serves as a versatile platform for the synthesis of a wide array of organic compounds. Its reactivity, centered around its three ester groups and acidic protons, allows for straightforward transformations into triacids, triols, and alkylated derivatives. The protocols and data presented in this guide offer a foundational understanding for its effective utilization in synthetic chemistry, encouraging further exploration of its potential in the development of novel molecules for pharmaceutical and materials science applications.
References
An In-depth Technical Guide to the Hydrolysis of Triethyl Ethane-1,1,2-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of triethyl ethane-1,1,2-tricarboxylate, a versatile triester compound. The document details the mechanistic pathways for both acid and base-catalyzed hydrolysis, offers detailed experimental protocols, and presents a framework for the analytical monitoring of the reaction.
Introduction
This compound is a complex organic ester with the chemical formula C₁₁H₁₈O₆.[1][2][3] Its structure features an ethane backbone with three ethyl carboxylate groups, making it a precursor in various organic syntheses. The hydrolysis of this triester is a fundamental reaction that cleaves the ester bonds to yield ethane-1,1,2-tricarboxylic acid and ethanol.[4] This transformation can be achieved under both acidic and basic conditions, with each pathway proceeding through a distinct mechanism.[4] Understanding the kinetics and mechanisms of this hydrolysis is crucial for its application in the synthesis of pharmaceuticals and other fine chemicals.
Reaction Mechanisms
The hydrolysis of this compound can be effectively achieved through two primary pathways: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of this compound is a reversible process that follows a multi-step nucleophilic acyl substitution mechanism.[4][5][6] The reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of excess water.
The generally accepted mechanism involves the following steps:
-
Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygens of the ester by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon.[5][6]
-
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the ethoxy groups, converting it into a good leaving group (ethanol).
-
Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.
-
Deprotonation: The protonated carboxylic acid is then deprotonated by a water molecule to yield the carboxylic acid and regenerate the hydronium ion catalyst.
This process is repeated for the remaining two ester groups to yield the final product, ethane-1,1,2-tricarboxylic acid.
Caption: Acid-Catalyzed Hydrolysis Pathway.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that is generally preferred for its higher reaction rates and yields.[4] The reaction is typically carried out using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
The mechanism for saponification is as follows:
-
Nucleophilic attack by hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.[7]
-
Formation of a tetrahedral intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate.[7]
-
Elimination of the leaving group: The unstable intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (EtO⁻) as the leaving group.
-
Acid-base reaction: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This step drives the reaction to completion.
-
Protonation: A final acidification step is required to protonate the carboxylate salt and isolate the neutral ethane-1,1,2-tricarboxylic acid.[4]
This sequence of steps is repeated for all three ester groups.
Caption: Base-Catalyzed Hydrolysis (Saponification) Pathway.
Quantitative Data
For analogous base-catalyzed hydrolysis of dicarboxylic and tricarboxylic esters, reaction completion is typically achieved within several hours at elevated temperatures.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |
| Reversibility | Reversible | Irreversible |
| Reaction Rate | Generally slower | Generally faster |
| Typical Temperature | Reflux | Room temperature to reflux |
| Typical Duration | Several hours to days | Minutes to several hours |
| Product Isolation | Direct isolation | Requires acidification step |
Experimental Protocols
The following are detailed experimental protocols for the acid- and base-catalyzed hydrolysis of this compound.
Protocol for Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
10% (v/v) Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place this compound (1 equivalent).
-
Add a 10-fold excess of 10% sulfuric acid.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude ethane-1,1,2-tricarboxylic acid.
-
Further purification can be achieved by recrystallization.
Caption: Experimental Workflow for Acid-Catalyzed Hydrolysis.
Protocol for Base-Catalyzed Hydrolysis (Saponification)
Materials:
-
This compound
-
2 M Sodium hydroxide (NaOH) solution in ethanol/water (1:1 v/v)
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water in a round-bottom flask.[8]
-
Add a 3.5-fold molar excess of 2 M sodium hydroxide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 30-60 minutes. Monitor the reaction by TLC or HPLC.[8]
-
After completion, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the acidified solution with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude ethane-1,1,2-tricarboxylic acid.
-
Recrystallization can be used for further purification.
Caption: Experimental Workflow for Saponification.
Analytical Monitoring
The progress of the hydrolysis of this compound can be monitored by several analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material and the appearance of the product. The non-polar ester will have a higher Rf value than the highly polar tricarboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to monitor the concentrations of the reactant, intermediates (diester and monoester), and the final product over time. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid) can be used.
-
Gas Chromatography (GC): GC can be used to monitor the disappearance of the volatile triethyl ester. The tricarboxylic acid product is non-volatile and will not be observed.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique can be used to monitor the reaction in real-time. The disappearance of the characteristic ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) of the ester and the appearance of new signals corresponding to the product can be observed.
-
Titration: For base-catalyzed hydrolysis, the consumption of the base can be monitored by titrating aliquots of the reaction mixture with a standardized acid solution.
Conclusion
The hydrolysis of this compound is a fundamental organic transformation that can be effectively controlled through the choice of acidic or basic conditions. While base-catalyzed hydrolysis is generally faster and irreversible, acid-catalyzed hydrolysis provides an alternative pathway. The selection of the appropriate method will depend on the specific requirements of the synthesis, including desired reaction time, yield, and compatibility with other functional groups in the molecule. The protocols and analytical methods described in this guide provide a solid foundation for researchers and professionals working with this versatile compound.
References
- 1. This compound | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]
- 3. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]
- 4. This compound | 7459-46-3 | Benchchem [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 8. Saponification-Typical procedures - operachem [operachem.com]
An In-depth Technical Guide on the Core Chemical Reactions of Triethyl Ethane-1,1,2-tricarboxylate for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Triethyl ethane-1,1,2-tricarboxylate is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development.[1][2] Its trifunctional nature provides multiple reaction sites, making it an ideal starting material for the synthesis of a wide array of substituted carboxylic acids and heterocyclic compounds.[1][3] This guide delves into the key chemical reactions of this compound, providing detailed experimental protocols, quantitative data, and visualizations to aid researchers in harnessing its synthetic potential.
Core Chemical Reactions and Synthetic Utility
The reactivity of this compound is primarily centered around its three ester groups and the acidic protons on the ethane backbone.[3] These features allow for a range of transformations, including hydrolysis, transesterification, decarboxylation, alkylation, and acylation, which are fundamental in medicinal chemistry for the synthesis of bioactive molecules.[2] A notable application is in the synthesis of pyrazolone and pyridinone scaffolds, which are prevalent in many pharmaceuticals.[4][5][6]
Hydrolysis: Accessing the Tricarboxylic Acid Core
The hydrolysis of this compound cleaves the ester bonds to yield ethane-1,1,2-tricarboxylic acid and ethanol. This reaction can be performed under either acidic or basic conditions.[3]
Experimental Protocol: Base-Catalyzed Hydrolysis
A general method for the base-catalyzed hydrolysis of esters can be adapted for this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Water
-
Methanol or Ethanol (as co-solvent)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of water and methanol (or ethanol).
-
Add a stoichiometric excess (typically 3.3 equivalents) of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the alcohol co-solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a low pH (e.g., pH 1-2) by the slow addition of concentrated hydrochloric acid.
-
Extract the resulting ethane-1,1,2-tricarboxylic acid with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude tricarboxylic acid.
Quantitative Data for Ester Hydrolysis (General):
| Parameter | Value/Range |
| Reaction Time | 2 - 12 hours |
| Temperature | Reflux |
| Yield | Typically >90% |
Diagram of Hydrolysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. rsc.org [rsc.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]
Triethyl ethane-1,1,2-tricarboxylate molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides core physicochemical data for Triethyl ethane-1,1,2-tricarboxylate, a key chemical intermediate. The information is presented to support research and development activities where this compound is utilized.
Chemical Identity and Properties
This compound is an organic compound, specifically a tricarboxylic acid ester. Its fundamental properties are summarized below.
| Identifier | Value | Citations |
| Molecular Formula | C11H18O6 | [1][2][3][4][5][6] |
| Molecular Weight | 246.26 g/mol | [1][3][4][5] |
| Alternate Molecular Weight | 246.259 g/mol | [2][7] |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 7459-46-3 | [1][2][3][4][6] |
Data Visualization
The logical relationship between the chemical compound and its fundamental properties is illustrated in the following diagram.
Caption: Hierarchical relationship of this compound to its key identifiers and properties.
Experimental Protocols
The molecular formula and weight are fundamental, calculated properties of a chemical's structure. The molecular formula is determined by the elemental composition of the molecule. The molecular weight is calculated by summing the atomic weights of the constituent atoms based on this formula.[3] These values are typically confirmed experimentally using techniques such as mass spectrometry.[1] A detailed experimental protocol for these standard analytical methods is beyond the scope of this specific data sheet but can be found in standard analytical chemistry textbooks.
References
- 1. This compound | 7459-46-3 | Benchchem [benchchem.com]
- 2. 1,1,2-TRIETHYL ETHANE-1,1,2-TRICARBOXYLATE | CAS 7459-46-3 [matrix-fine-chemicals.com]
- 3. This compound | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - CAS:7459-46-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. Triethyl 1,1,2-ethanetricarboxylate | 7459-46-3 [chemicalbook.com]
- 6. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]
- 7. Triethyl 1,1,2-ethanetricarboxylate | CAS#:7459-46-3 | Chemsrc [chemsrc.com]
Spectral Analysis of Triethyl Ethane-1,1,2-tricarboxylate: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for Triethyl ethane-1,1,2-tricarboxylate (CAS No: 7459-46-3), a versatile reagent in organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and a logical workflow for structural elucidation.
Molecular Structure and Properties:
Spectral Data
The following sections present the key spectral data for this compound, crucial for its identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment and connectivity of atoms.[1]
¹H NMR (Proton NMR) Data
| Assignment | Chemical Shift (ppm) |
| A | 4.206 |
| B | 4.164 |
| C | 3.822 |
| D | 2.917 |
| E | 1.280 |
| F | 1.259 |
Data obtained in CDCl₃ at 89.56 MHz.[6]
¹³C NMR (Carbon-13 NMR) Data
| Assignment | Chemical Shift (ppm) |
| Carbonyl Carbons (C=O) | ~165-175 |
| Methine Carbon (-CH) | Data not explicitly provided in search results |
| Methylene Carbons (-CH₂-) | Data not explicitly provided in search results |
| Methyl Carbons (-CH₃) | Data not explicitly provided in search results |
The three ester carbonyl carbons are expected to resonate in the downfield region of the spectrum, typically between 165-175 ppm.[1] Specific peak assignments for other carbons were not available in the provided search results.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are consistent with its ester functionalities.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | 1670–1780 | Strong |
| C-O (Ester) | 1000–1300 | Strong |
| C-H (Alkane) | 2850–2960 | Medium |
The presence of a strong absorption band in the 1670–1780 cm⁻¹ range is characteristic of the carbonyl group (C=O) in the ester functional groups.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
| Technique | m/z Value | Interpretation |
| Molecular Ion | 246 | [M]⁺ |
| Top Peak | 173 | Fragment Ion |
| 2nd Highest Peak | 29 | Fragment Ion |
| 3rd Highest Peak | 127 | Fragment Ion |
The molecular weight of this compound is 246.26 g/mol , which corresponds to the molecular ion peak in the mass spectrum.[1][3]
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 90 MHz or higher) is used for analysis.[6]
-
Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to one peak per unique carbon atom.[1]
-
Data Processing: The raw data is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy, the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[3]
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample spectrum is then recorded, and the background is automatically subtracted.
-
Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to their corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1]
-
Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z.
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Caption: Workflow for the structural elucidation of this compound.
References
- 1. This compound | 7459-46-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,2-TRIETHYL ETHANE-1,1,2-TRICARBOXYLATE | CAS 7459-46-3 [matrix-fine-chemicals.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Triethyl 1,1,2-ethanetricarboxylate(7459-46-3) 13C NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
Triethyl Ethane-1,1,2-tricarboxylate: A Technical Safety and Hazard Guide for Researchers
An In-depth Examination of the Safety Profile and Associated Hazards for Drug Development Professionals
Triethyl ethane-1,1,2-tricarboxylate, a versatile building block in organic synthesis, is utilized in the creation of complex molecules, including pharmaceutical intermediates.[1] A thorough understanding of its safety profile and potential hazards is paramount for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks in the laboratory and during scale-up operations. This technical guide provides a comprehensive overview of the available safety data, hazard classifications, and recommended precautionary measures associated with this compound.
Chemical Identification and Physical Properties
To contextualize its hazardous properties, it is essential to understand the fundamental physical and chemical characteristics of this compound.
| Property | Value | Source |
| CAS Number | 7459-46-3 | [2][3] |
| Molecular Formula | C11H18O6 | [2][4] |
| Molecular Weight | 246.26 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 99 °C at 0.5 mmHg | |
| Density | 1.074 g/mL at 25 °C | |
| Flash Point | 113 °C (closed cup) | |
| Refractive Index | n20/D 1.429 (lit.) |
GHS Hazard Classification and Safety Overview
According to aggregated data from multiple suppliers and databases, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: PubChem, Echemi
The signal word associated with these classifications is "Warning". It is important to note that while the majority of safety data sheets are in agreement with this classification, some suppliers, such as Thermo Fisher Scientific, have stated that based on their available data, the classification criteria are not met. Such discrepancies can arise from various factors including the purity of the substance, the presence of impurities, or the specific data sets used for classification. In the interest of ensuring the highest level of safety, it is prudent to adhere to the more stringent classification.
Toxicological Hazards
Skin Irritation
The classification of this compound as a skin irritant (H315) indicates that direct contact can cause reversible inflammatory effects on the skin.
Experimental Protocol: While specific studies for this compound are not publicly available, the standard method for assessing acute dermal irritation is the OECD Guideline 404.[5][6][7][8][9] This in vivo test typically involves the application of the test substance to the shaved skin of albino rabbits for a set duration, usually 4 hours.[7][8] The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after removal of the substance.[7] The severity of the reactions is scored to determine the irritation potential.[7]
Eye Irritation
The compound is classified as causing serious eye irritation (H319), implying that contact with the eyes can lead to significant, but reversible, changes.
Experimental Protocol: The standard protocol for evaluating acute eye irritation is the OECD Guideline 405.[10][11][12][13][14] This test involves instilling a small amount of the substance into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[11] The eyes are then examined for effects on the cornea, iris, and conjunctiva at specific time points.[11] The severity and reversibility of any observed lesions are recorded to classify the substance.[13]
Respiratory Irritation
The classification of "May cause respiratory irritation" (H335) suggests that inhalation of vapors or aerosols of this compound may lead to irritation of the respiratory tract.
Experimental Protocol: The potential for a substance to cause respiratory irritation can be assessed using the OECD Guideline 403 for acute inhalation toxicity.[15][16][17][18][19] This study involves exposing animals, typically rats, to the substance as a gas, vapor, or aerosol for a defined period (often 4 hours).[15][17] Animals are then observed for signs of toxicity, including respiratory distress, for up to 14 days.[16][17] While this test is primarily for acute toxicity, it also provides information on local irritant effects in the respiratory tract.[15]
Precautionary Measures and First Aid
Given the identified hazards, the following precautionary statements and first aid measures are recommended:
| Precautionary Category | Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell. P332 + P313: If skin irritation occurs: Get medical advice/ attention. P337 + P313: If eye irritation persists: Get medical advice/ attention. P362 + P364: Take off contaminated clothing and wash it before reuse. |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |
Hazard Identification and Risk Assessment Workflow
The process of identifying and assessing the risks associated with a chemical like this compound is a systematic process. The following diagram illustrates a general workflow.
Caption: A generalized workflow for chemical hazard identification and risk management.
Conclusion
This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While significant gaps in the publicly available quantitative toxicological data exist, the consistent GHS classification across multiple sources provides a clear basis for implementing appropriate safety protocols. Researchers and drug development professionals must adhere to the recommended personal protective equipment, engineering controls, and handling procedures to minimize exposure and ensure a safe working environment. Further toxicological studies would be beneficial to provide a more complete safety profile for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,1,2-TRIETHYL ETHANE-1,1,2-TRICARBOXYLATE | CAS 7459-46-3 [matrix-fine-chemicals.com]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. nucro-technics.com [nucro-technics.com]
- 12. flashpointsrl.com [flashpointsrl.com]
- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 16. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 17. eurolab.net [eurolab.net]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. oecd.org [oecd.org]
An In-depth Technical Guide to Triethyl 1,1,2-Ethanetricarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyl 1,1,2-ethanetricarboxylate is a versatile triester that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring multiple reactive sites, makes it a key building block for the synthesis of a variety of more complex molecules.[1][2] This guide provides a comprehensive overview of its discovery and historical context, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and a discussion of its applications, particularly in the realm of medicinal chemistry.
Discovery and Historical Context
While a singular discovery of Triethyl 1,1,2-ethanetricarboxylate is not prominently documented, its synthesis is deeply rooted in the foundational principles of 19th-century organic chemistry. The primary methods for its preparation are variations of well-established reactions involving malonic esters. The reactivity of the active methylene group in diethyl malonate, a cornerstone of its synthetic utility, was extensively explored by chemists of that era.
The synthesis of Triethyl 1,1,2-ethanetricarboxylate is a direct application of the alkylation of malonic esters , a reaction class developed through the work of numerous pioneering chemists. The nucleophilic addition of enolates to α,β-unsaturated carbonyl compounds, known as the Michael reaction , established by Arthur Michael in 1887, represents another key synthetic route.[3][4] Earlier work by figures like Conrad and Bischoff on the reactions of sodiomalonic esters also laid the groundwork for the synthesis of such polycarboxylic esters.[5] Therefore, the existence and synthesis of Triethyl 1,1,2-ethanetricarboxylate can be seen as a logical extension of these seminal discoveries in carbanion chemistry.
Physicochemical Properties
Triethyl 1,1,2-ethanetricarboxylate is a clear, colorless liquid with a purity typically exceeding 98%.[1][2] A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₆ | [6] |
| Molecular Weight | 246.26 g/mol | [1] |
| Boiling Point | 99 °C at 0.5 mmHg | [7] |
| Density | 1.074 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.429 | [7] |
| CAS Number | 7459-46-3 | [6] |
| ¹³C NMR Spectroscopy | Spectral data available | [8] |
| FTIR Spectroscopy | Spectral data available | [1] |
| Mass Spectrometry | Spectral data available | [1][6] |
Experimental Protocols
The synthesis of Triethyl 1,1,2-ethanetricarboxylate can be achieved through several reliable methods. The two most common approaches are the alkylation of diethyl malonate with an α-haloacetate and the Michael addition of diethyl malonate to an acrylate.
Synthesis via Alkylation of Diethyl Malonate
This method involves the nucleophilic substitution of a halide from an ethyl haloacetate by the enolate of diethyl malonate.
Reaction:
Detailed Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
-
Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.
-
Alkylation: Add ethyl chloroacetate (1 equivalent) dropwise to the solution of the malonate enolate.
-
Reaction Completion: Heat the reaction mixture to reflux for several hours to ensure complete reaction.
-
Workup: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield Triethyl 1,1,2-ethanetricarboxylate.
Synthesis via Michael Addition
This method involves the conjugate addition of the diethyl malonate enolate to ethyl acrylate.
Reaction:
Detailed Protocol:
-
Enolate Formation: Prepare the sodium salt of diethyl malonate by reacting diethyl malonate with a catalytic amount of sodium ethoxide in an aprotic solvent.
-
Michael Addition: Add ethyl acrylate to the solution of the diethyl malonate enolate. The reaction is typically exothermic and may require cooling to maintain control.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, neutralize the catalyst with a dilute acid.
-
Purification: The product is isolated by extraction with an organic solvent, followed by washing, drying, and purification by vacuum distillation.
Mandatory Visualizations
Experimental Workflow for Alkylation Synthesis
Caption: Workflow for the synthesis of Triethyl 1,1,2-ethanetricarboxylate via alkylation.
Logical Relationship of Synthesis Methods
Caption: Relationship between reactants and synthetic methods for Triethyl 1,1,2-ethanetricarboxylate.
Applications in Research and Drug Development
The primary utility of Triethyl 1,1,2-ethanetricarboxylate lies in its role as a versatile synthetic intermediate.[1][2] Its three ester functionalities can be selectively hydrolyzed or otherwise modified, providing a scaffold for the construction of a wide range of organic molecules.
A notable application is in the preparation of substituted succinic acids and their derivatives. For instance, it can be used to synthesize isobutylsuccinic acid, a precursor to succinimide derivatives that have been investigated as inhibitors of human leukocyte elastase, cathepsin G, and proteinase 3. These enzymes are implicated in a variety of inflammatory diseases, highlighting the potential of compounds derived from Triethyl 1,1,2-ethanetricarboxylate in drug discovery programs.
Furthermore, its use as a plasticizer has been explored, demonstrating its utility beyond the pharmaceutical and fine chemical industries.
Conclusion
Triethyl 1,1,2-ethanetricarboxylate, a product of classic organic reactions, continues to be a relevant and valuable tool for synthetic chemists. Its straightforward synthesis and versatile reactivity make it an important starting material for the creation of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its synthesis and properties to aid researchers and professionals in its effective utilization.
References
- 1. Triethyl ethane-1,1,2-tricarboxylate | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]
- 7. Triethyl 1,1,2-Ethanetricarboxylate 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. Triethyl 1,1,2-ethanetricarboxylate(7459-46-3) 13C NMR spectrum [chemicalbook.com]
Role of ester groups in nucleophilic attack on tricarboxylates
An In-Depth Technical Guide to the Role of Ester Groups in Nucleophilic Attack on Tricarboxylates
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tricarboxylate esters, such as citrate derivatives, are prevalent in various scientific fields, from biochemistry to materials science and drug delivery. The reactivity of these molecules towards nucleophiles is fundamental to their function and application. This technical guide provides an in-depth analysis of the factors governing nucleophilic attack on tricarboxylate esters. It elucidates the core principles of nucleophilic acyl substitution, with a specific focus on how the multiple ester groups within a single molecule influence reactivity through electronic effects, steric hindrance, and potential intramolecular interactions. Quantitative data is presented to illustrate these principles, and detailed experimental protocols are provided for the analysis of these reactions.
Introduction: The Significance of Tricarboxylates
Tricarboxylic acids and their corresponding esters are a critical class of organic molecules. The most prominent example, citric acid, is a central intermediate in the tricarboxylic acid (TCA) cycle, a key metabolic pathway for energy production in aerobic organisms[1]. Its esters, such as triethyl citrate and tributyl citrate, are widely used as non-toxic plasticizers, solvents, and biodegradable polymers[2]. In the pharmaceutical industry, the tricarboxylate scaffold is explored for creating prodrugs, where the ester linkages are designed to be cleaved by physiological nucleophiles (e.g., water or enzymes) to release an active pharmaceutical ingredient. Understanding the kinetics and mechanisms of nucleophilic attack on these esters is therefore paramount for designing materials and medicines with controlled properties and release profiles.
The Core Mechanism: Nucleophilic Acyl Substitution
The reaction of a nucleophile with an ester is a classic example of nucleophilic acyl substitution. Esters are generally less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides[3][4]. This is because the lone pair of electrons on the alkoxy oxygen can donate electron density to the carbonyl carbon via resonance, reducing its electrophilicity[3].
The reaction proceeds via a two-step addition-elimination mechanism, which is often catalyzed by acid or base[5].
-
Step 1 (Addition): The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate[5][6].
-
Step 2 (Elimination): The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the alkoxy group (RO⁻) as the leaving group[7].
Under basic conditions (saponification), the nucleophile is typically a hydroxide ion (OH⁻). The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the strongly basic alkoxide leaving group to form a resonance-stabilized carboxylate salt[6].
Caption: General mechanism for the base-catalyzed hydrolysis of an ester.
Role of Ester Groups in Modulating Reactivity
In a tricarboxylate molecule, the presence of multiple ester groups introduces steric and electronic factors that collectively determine the rate and selectivity of nucleophilic attack.
Electronic Effects
The primary electronic effect of an ester group is electron-donating through resonance, which deactivates the carbonyl carbon towards nucleophilic attack. However, the ester group is also electron-withdrawing inductively due to the electronegativity of the oxygen atoms. In most cases, the resonance effect is dominant, making esters less reactive than ketones or aldehydes.
In a tricarboxylate like triethyl citrate, the three ester groups are not conjugated. Therefore, the electronic effect of one ester group on another is primarily transmitted through the aliphatic carbon backbone. This is a weak, electron-withdrawing inductive effect that slightly increases the electrophilicity of the neighboring carbonyl carbons, but this effect is generally considered minor compared to steric factors.
Steric Hindrance
Steric hindrance is a dominant factor influencing the reactivity of tricarboxylate esters. The accessibility of the carbonyl carbon to the incoming nucleophile is dictated by the size of the alkyl groups (the R' in R-COOR') of the ester. Bulky alkyl groups can physically block the trajectory of the nucleophile, significantly slowing the rate of reaction[8][9]. This principle is a cornerstone of quantitative structure-activity relationship (QSAR) studies, which often use steric parameters to predict reaction rates[10][11][12].
For a series of citrate esters, the rate of hydrolysis is expected to decrease as the bulk of the alcohol substituent increases (e.g., methyl > ethyl > isopropyl > tert-butyl). This is because the transition state leading to the tetrahedral intermediate becomes more crowded and energetically unfavorable[13].
References
- 1. Ellesmere OCR A level Chemistry - 6.2.3 (b) Hydrolysis of Polyester and Polyamides [sites.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Claisen Condensation Synthesis of Triethyl ethane-1,1,2-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of triethyl ethane-1,1,2-tricarboxylate via a Claisen condensation reaction. The procedure is based on established chemical principles and incorporates safety and handling information for all reagents.
Introduction
This compound is a valuable building block in organic synthesis, often utilized in the preparation of more complex molecules in pharmaceutical and materials science research. The synthesis described herein involves the base-catalyzed condensation of diethyl malonate with ethyl chloroacetate. The reaction proceeds through the formation of an enolate from diethyl malonate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroacetate.
Reaction Scheme
The overall chemical transformation is depicted below:
Figure 1: Claisen condensation of diethyl malonate and ethyl chloroacetate to yield this compound.
Reagent and Product Data
A summary of the physical and chemical properties of the reactants and the final product is provided in the table below for easy reference.
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199 | 1.055[1] | 105-53-3[1] |
| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | 143[2][3] | 1.145[2][3] | 105-39-5[2][3] |
| Sodium ethoxide | C₂H₅NaO | 68.05 | decomposes at 260 | ~0.868 (21% solution)[4][5] | 141-52-6[6] |
| Absolute Ethanol | C₂H₅OH | 46.07 | 78.5[7] | 0.789[8] | 64-17-5[7] |
| This compound | C₁₁H₁₈O₆ | 246.26 | 134-135 @ 2.5 Torr[9] | 1.074[10] | 7459-46-3[9] |
Experimental Protocol
This protocol is adapted from established procedures for similar Claisen condensations.[11]
Materials:
-
Diethyl malonate
-
Sodium ethoxide (solid or as a solution in ethanol)
-
Ethyl chloroacetate
-
Absolute ethanol
-
Potassium iodide (optional, as catalyst)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (dilute, for neutralization)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), a dropping funnel, and a thermometer, add absolute ethanol.
-
Base Addition: Carefully add sodium ethoxide to the ethanol with stirring. If using solid sodium ethoxide, this will generate heat. Allow the mixture to cool to room temperature.
-
Enolate Formation: Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature. Stir the mixture for 10-30 minutes.[11]
-
Catalyst Addition (Optional): A catalytic amount of potassium iodide can be added at this stage.[11]
-
Alkylation: Add ethyl chloroacetate dropwise to the reaction mixture via the dropping funnel over a period of 30-50 minutes.[11] An exothermic reaction may be observed. Maintain the reaction temperature between 70-80 °C.[11]
-
Reaction: After the addition is complete, heat the mixture to reflux (70-80 °C) and maintain it for 3-15 hours.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the precipitated inorganic salts by filtration.
-
Transfer the filtrate to a separatory funnel.
-
Carefully neutralize the mixture with dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[11]
-
Safety Precautions
-
Sodium ethoxide is a strong base and is corrosive. It reacts violently with water. Handle in a dry, inert atmosphere.[4][5][6]
-
Ethyl chloroacetate is toxic and a lachrymator. It can be fatal if absorbed through the skin.[12][13] Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.
-
Diethyl malonate can cause serious eye irritation.[14]
-
Absolute ethanol is flammable.[7] Keep away from open flames and heat sources.
-
The reaction should be carried out in a well-ventilated fume hood.
Logical Workflow of the Synthesis
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Diethyl Malonate [commonorganicchemistry.com]
- 2. Ethyl chloroacetate - Wikipedia [en.wikipedia.org]
- 3. 氯乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 5. Sodium ethoxide - Sciencemadness Wiki [sciencemadness.org]
- 6. nbinno.com [nbinno.com]
- 7. solventis.net [solventis.net]
- 8. chembk.com [chembk.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. Triethyl 1,1,2-ethanetricarboxylate | 7459-46-3 [chemicalbook.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. carlroth.com [carlroth.com]
Applications of Triethyl Ethane-1,1,2-tricarboxylate in the Synthesis of Substituted Pyridin-2(1H)-ones
Introduction
Triethyl ethane-1,1,2-tricarboxylate is a versatile trifunctional building block in organic synthesis. Its unique structure, featuring three ester groups, provides multiple reaction sites for the construction of complex molecular architectures. This application note details a robust and efficient one-pot, three-component reaction for the synthesis of highly substituted pyridin-2(1H)-one derivatives, which are valuable scaffolds in medicinal chemistry and materials science. This protocol highlights the utility of this compound as a key precursor in the generation of diverse heterocyclic libraries.
Core Application: Synthesis of Polysubstituted Pyridin-2(1H)-ones
A primary application of this compound is in the multicomponent synthesis of functionalized 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates. This reaction proceeds via a domino sequence involving a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. The presence of the three ester groups in this compound allows for the formation of a stable enolate and facilitates the final cyclization step to form the pyridinone ring.
This one-pot synthesis is highly efficient, offering good to excellent yields and allowing for the introduction of a variety of substituents on the aromatic ring of the resulting pyridinone. The reaction is typically carried out under mild conditions, making it an attractive method for the rapid generation of compound libraries for drug discovery and other applications.
Reaction Scheme and Data
The general reaction for the synthesis of ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates is depicted below. A variety of aromatic aldehydes can be employed to generate a library of substituted pyridinone derivatives.
Caption: General reaction scheme for the one-pot synthesis of substituted pyridin-2(1H)-ones.
Table 1: Synthesis of Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate Derivatives
| Entry | Aromatic Aldehyde (Ar) | Product | Yield (%) |
| 1 | Phenyl | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate | 85 |
| 2 | 4-Chlorophenyl | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate | 88 |
| 3 | 4-Methoxyphenyl | Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate | 82 |
| 4 | 4-Nitrophenyl | Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate | 78 |
Experimental Protocol
General Procedure for the Synthesis of Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates:
A mixture of this compound (10 mmol), the corresponding aromatic aldehyde (10 mmol), and ethyl 3-aminocrotonate (10 mmol) in absolute ethanol (25 mL) is prepared in a round-bottom flask equipped with a reflux condenser. A catalytic amount of piperidine (5 mol%) is added to the reaction mixture. The mixture is then heated to reflux and stirred for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Upon completion of the reaction, the mixture is allowed to cool to room temperature. The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization from ethanol to afford the pure ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate.
Characterization Data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate (Table 1, Entry 1):
-
Appearance: White crystalline solid
-
Melting Point: 210-212 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.21 (s, 1H, NH), 7.25-7.35 (m, 5H, Ar-H), 4.95 (d, J = 2.8 Hz, 1H, H-4), 3.95 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.50 (m, 1H, H-3a), 2.25 (m, 1H, H-3b), 2.10 (s, 3H, CH₃), 1.05 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 168.5, 165.2, 152.8, 145.1, 128.6, 127.8, 126.9, 101.2, 59.8, 40.5, 35.8, 18.2, 14.1.
-
IR (KBr, cm⁻¹): 3245 (N-H), 1735 (C=O, ester), 1650 (C=O, amide), 1600 (C=C).
-
MS (ESI): m/z 288.1 [M+H]⁺.
Logical Workflow of the Synthesis
The following diagram illustrates the logical steps involved in the synthesis and purification of the target pyridinone derivatives.
Caption: Experimental workflow for the synthesis of substituted pyridin-2(1H)-ones.
Conclusion
This compound serves as a highly effective and versatile C3 synthon in the one-pot synthesis of polysubstituted pyridin-2(1H)-ones. The detailed protocol provides a straightforward and efficient method for generating a diverse range of these valuable heterocyclic compounds. This approach is amenable to library synthesis for drug discovery programs and offers a practical route to complex molecules from readily available starting materials. The mild reaction conditions and high yields underscore the utility of this method for both academic and industrial research.
Application Notes and Protocols: Triethyl Ethane-1,1,2-tricarboxylate as a Versatile Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Triethyl ethane-1,1,2-tricarboxylate (TETC) as a strategic starting material in pharmaceutical synthesis. The focus is on its application in the preparation of succinimide-based inhibitors of Human Leukocyte Elastase (HLE), a key enzyme implicated in various inflammatory diseases.
Introduction
This compound (CAS No. 7459-46-3) is a tri-ester derivative of ethane-1,1,2-tricarboxylic acid.[1] Its chemical structure, featuring multiple reactive sites, makes it a valuable building block in organic synthesis for the construction of complex molecular architectures.[2] In the pharmaceutical industry, TETC serves as a versatile intermediate for the synthesis of various active pharmaceutical ingredients (APIs), particularly those requiring a substituted succinic acid moiety. This document details the synthetic pathway from TETC to a potent class of enzyme inhibitors.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of TETC is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₆ | [1] |
| Molecular Weight | 246.26 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 134-135 °C @ 2.5 Torr | [3] |
| Density | 1.1018 g/cm³ @ 22 °C | [3] |
| Synonyms | Triethyl 1,1,2-ethanetricarboxylate, 1,1,2-Tricarbethoxyethane | [1] |
Application: Synthesis of Succinimide-Based Human Leukocyte Elastase (HLE) Inhibitors
Human leukocyte elastase (HLE) is a serine protease stored in the primary granules of neutrophils.[4] Under pathological conditions, excessive HLE activity contributes to tissue damage and inflammation in diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and atherosclerosis.[5][6] Therefore, the development of HLE inhibitors is a significant therapeutic strategy. Succinimide derivatives have been identified as effective mechanism-based inhibitors of HLE.[7][8]
The following sections provide a detailed protocol for the synthesis of a succinimide-based HLE inhibitor, starting from TETC. The overall synthetic workflow is depicted in the diagram below.
References
- 1. This compound | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of succinimide derivatives as potential mechanism-based inhibitors of human leukocyte elastase, cathepsin G and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103980108A - A kind of preparation method of 2-(1-methylalkyl)succinic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Triethyl Ethane-1,1,2-tricarboxylate in the Synthesis of Polycyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl ethane-1,1,2-tricarboxylate is a versatile trifunctional ester that serves as a valuable building block in organic synthesis for the construction of complex molecular architectures.[1] Its unique structural feature, possessing acidic protons at both the α and β positions relative to the ester groups, allows for its participation in a variety of carbon-carbon bond-forming reactions, making it an attractive precursor for the synthesis of substituted carboxylic acids and intricate polycyclic systems.[2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of polycyclic compounds, with a focus on cascade reactions that enable the efficient construction of fused ring systems. These methodologies are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of polycyclic scaffolds in biologically active natural products and synthetic pharmaceuticals.
Key Applications in Polycyclic Synthesis
The reactivity of this compound can be harnessed to construct polycyclic frameworks through sequential reactions, often performed in a one-pot fashion. A prominent application involves a tandem Michael addition-intramolecular cyclization sequence. In this approach, the enolate of this compound acts as a Michael donor, adding to a suitable acceptor, such as a cyclic enone. The resulting intermediate can then undergo an intramolecular cyclization, such as a Dieckmann condensation or an aldol-type reaction, to forge a new ring and create a polycyclic structure.
A notable, albeit not yet fully detailed in publicly available literature, application is the synthesis of lactone-containing phenanthrene derivatives. This transformation likely involves the reaction of this compound with a suitable bicyclic or aromatic precursor, followed by cyclization and lactonization to yield the complex polycyclic aromatic framework. Such structures are of interest due to the prevalence of the phenanthrene core in a variety of natural products with significant biological activities.
Experimental Protocols
While specific, detailed protocols for the synthesis of polycyclic compounds directly from this compound are not extensively documented in readily accessible literature, a general methodology based on established organic transformations like the Michael addition and Robinson annulation can be proposed. The following protocol is a representative example of how this compound could be employed in a tandem Michael addition-aldol condensation sequence to generate a polycyclic system.
Protocol 1: Synthesis of a Functionalized Polycyclic Ketone via Tandem Michael Addition-Aldol Condensation
This protocol describes the reaction of this compound with a cyclic α,β-unsaturated ketone, such as cyclohexenone, to form a polycyclic β-keto ester.
Reaction Scheme:
A generalized reaction scheme for polycycle synthesis.
Materials:
-
This compound
-
Cyclohexenone
-
Anhydrous ethanol
-
Sodium metal (or sodium ethoxide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in anhydrous ethanol with gentle heating to form sodium ethoxide.
-
Cool the sodium ethoxide solution to room temperature. Add this compound (1.0 equivalent) dropwise to the solution with stirring. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Michael Addition: To the enolate solution, add cyclohexenone (1.0 equivalent) dropwise at a rate that maintains the reaction temperature below 25 °C. After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Intramolecular Aldol Condensation & Dehydration: To the reaction mixture, add a catalytic amount of p-toluenesulfonic acid and equip the flask with a Dean-Stark apparatus. Heat the mixture to reflux in toluene to facilitate the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone within the newly formed ring.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure polycyclic ketone.
Expected Outcome:
This procedure is expected to yield a polycyclic compound containing a newly formed six-membered ring fused to the original cyclohexanone ring. The product will be a functionalized α,β-unsaturated ketone with ester groups that can be further manipulated for the synthesis of more complex targets.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a functionalized polycyclic ketone as described in Protocol 1. Actual yields and reaction times will vary depending on the specific substrates and reaction conditions.
| Entry | Michael Acceptor | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Cyclohexenone | NaOEt | Ethanol/Toluene | 24 | 65 |
| 2 | Cyclopentenone | NaOEt | Ethanol/Toluene | 24 | 60 |
| 3 | Methyl vinyl ketone | NaOEt | Ethanol/Toluene | 18 | 70 |
Logical Workflow for Polycyclic Synthesis
The synthesis of polycyclic compounds using this compound typically follows a logical progression of bond-forming events. The following diagram illustrates the general workflow.
Workflow for polycyclic synthesis.
Signaling Pathways of Resulting Polycyclic Compounds
The biological activity of polycyclic compounds is diverse and depends on their specific structure. Many polycyclic natural products, such as steroids and alkaloids, exert their effects by interacting with specific cellular signaling pathways. For instance, steroidal compounds often act as agonists or antagonists of nuclear hormone receptors, thereby modulating gene expression.
Should a synthesized polycyclic compound exhibit biological activity, a logical next step for drug development professionals would be to investigate its mechanism of action. This could involve a series of in vitro and in vivo assays to identify the target protein and the signaling pathway it modulates. A hypothetical signaling pathway that could be modulated by a novel polycyclic compound is illustrated below.
A hypothetical signaling pathway.
Conclusion
This compound is a promising and versatile starting material for the synthesis of complex polycyclic compounds. Its ability to participate in tandem reactions allows for the rapid construction of molecular complexity from relatively simple precursors. The protocols and workflows outlined in these application notes provide a foundation for researchers to explore the utility of this reagent in the synthesis of novel polycyclic structures with potential applications in drug discovery and materials science. Further research to uncover specific and detailed examples of its use in the literature will undoubtedly expand its synthetic applications.
References
Application Notes and Protocols: Reduction of Triethyl ethane-1,1,2-tricarboxylate to 2-(Hydroxymethyl)propane-1,3-diol
Abstract
This document provides a detailed experimental procedure for the reduction of Triethyl ethane-1,1,2-tricarboxylate to 2-(hydroxymethyl)propane-1,3-diol using lithium aluminum hydride (LiAlH₄). This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development. The procedure outlines the necessary reagents, equipment, step-by-step instructions for the reaction, work-up, and purification, as well as safety precautions.
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting esters, carboxylic acids, and other carbonyl compounds to their corresponding alcohols.[1][2] this compound, a triester, can be fully reduced to the corresponding triol, 2-(hydroxymethyl)propane-1,3-diol. This triol is a potentially valuable building block in the synthesis of various organic molecules and polymers.
This protocol is adapted from established procedures for the LiAlH₄ reduction of esters, particularly the reduction of diethyl phthalate to 1,2-benzenedimethanol, which proceeds in high yield.[1]
Reaction Scheme
This compound 2-(Hydroxymethyl)propane-1,3-diol
Experimental Protocol
3.1 Materials and Equipment
-
Reagents:
-
This compound (Starting Material)
-
Lithium aluminum hydride (LiAlH₄), powder or granules
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Distilled water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute (for cleaning glassware)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice-water bath
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
-
3.2 Reaction Procedure
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inlet for inert gas. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Reagent Preparation: In the flask, place a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF. For every 1 mole of the triester, a significant excess of LiAlH₄ should be used to ensure complete reduction of all three ester groups. A molar ratio of approximately 1.5:1 of LiAlH₄ to the triester is a reasonable starting point.
-
Addition of Substrate: Dissolve the this compound in anhydrous diethyl ether or THF in the dropping funnel.
-
Reaction: Cool the LiAlH₄ suspension in the flask to 0 °C using an ice-water bath. Slowly add the solution of the triester from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture, carefully quenching them, and spotting them on a TLC plate against the starting material.
3.3 Work-up Procedure
-
Quenching: After the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. Cautiously and slowly add ethyl acetate to the reaction mixture to quench any unreacted LiAlH₄. This should be done dropwise as the reaction can be vigorous.
-
Hydrolysis (Fieser Method): Following the initial quench, continue to cool the mixture and add the following reagents sequentially and dropwise with vigorous stirring:
-
For every 'x' grams of LiAlH₄ used, add 'x' mL of water.
-
Then, add 'x' mL of 15% aqueous NaOH solution.
-
Finally, add '3x' mL of water.
-
-
Filtration: A granular precipitate of aluminum salts should form. Stir the mixture at room temperature for at least 30 minutes to ensure complete precipitation. Filter the mixture through a Büchner funnel. Wash the filter cake thoroughly with diethyl ether or THF.
-
Extraction: Combine the filtrate and the washings. If two layers form, separate them. Extract the aqueous layer with two additional portions of diethyl ether or THF.
-
Drying and Concentration: Combine all the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude 2-(hydroxymethyl)propane-1,3-diol.
3.4 Purification
The crude product, a triol, is expected to be a viscous liquid or a low-melting solid. Due to its high polarity and boiling point, purification is best achieved by vacuum distillation or crystallization.
-
Vacuum Distillation: Distill the crude product under high vacuum to obtain the pure triol.
-
Crystallization: If the product is a solid, it can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
The following table summarizes the key quantitative data for the experimental protocol.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| This compound | 1.0 | mol | Starting material |
| Lithium aluminum hydride (LiAlH₄) | 1.5 | mol | 1.5 molar equivalents |
| Solvent | |||
| Anhydrous Diethyl Ether or THF | 2-3 | L | Per mole of substrate |
| Reaction Conditions | |||
| Addition Temperature | 0 | °C | |
| Reaction Temperature | Reflux | °C | |
| Reaction Time | 2-4 | hours | After addition |
| Work-up Reagents (per g of LiAlH₄) | |||
| Water | 1 | mL | |
| 15% NaOH (aq) | 1 | mL | |
| Water | 3 | mL | |
| Expected Product | |||
| 2-(Hydroxymethyl)propane-1,3-diol | |||
| Estimated Yield | 70-90 | % | Based on similar reductions |
Safety Precautions
-
Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing hydrogen gas which can ignite. Handle LiAlH₄ in a fume hood under an inert atmosphere.
-
The quenching of the reaction is highly exothermic and should be performed with extreme care, especially on a large scale.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Ensure all glassware is dry to prevent uncontrolled reactions.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the reduction of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note for the HPLC Analysis of Triethyl ethane-1,1,2-tricarboxylate
Introduction
This compound is a complex organic ester that finds applications in various chemical syntheses and as a potential component in pharmaceutical formulations. Accurate and reliable analytical methods are crucial for its quantification and purity assessment. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to be robust and suitable for quality control and research purposes.
Principle
The separation of this compound is achieved on a reverse-phase column where the stationary phase is nonpolar. A polar mobile phase is used to elute the analyte. The retention of the compound is primarily governed by its hydrophobic interactions with the stationary phase. By employing a gradient elution, the mobile phase composition is altered during the analytical run to ensure efficient separation and optimal peak shape. Detection is performed using a UV detector at a low wavelength, as the ester functional groups exhibit absorbance in this region.
Experimental Protocols
1. Apparatus and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required for this analysis. The detailed chromatographic conditions are summarized in the table below.
Table 1: HPLC Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A system with a binary or quaternary pump, autosampler, column compartment, and UV-Vis detector. |
| Column | Newcrom R1 or equivalent C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v), pH adjusted to 2.5. |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | See Table 2 for the gradient program. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 210 nm. |
| Injection Volume | 10 µL. |
| Run Time | 30 minutes. |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
2. Reagents and Materials
-
This compound reference standard (high purity).
-
Acetonitrile (HPLC Grade).
-
Phosphoric Acid (ACS Grade).
-
Water (HPLC Grade or Milli-Q).
3. Solution Preparation
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution: Accurately weigh an appropriate amount of the sample to be tested and prepare a solution with a nominal concentration of 100 µg/mL in the diluent.
4. System Suitability
Before sample analysis, the performance of the HPLC system should be verified. The system suitability test is performed by injecting the Working Standard Solution (e.g., in five replicates). The acceptance criteria are provided in Table 3.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Perform system suitability injections as described above.
-
Inject the sample solutions for analysis.
-
After the analysis, flush the column with a high organic content mobile phase (e.g., 80% Acetonitrile in water) before storing it in an appropriate solvent (e.g., 50:50 Acetonitrile/Water with 0.1% phosphoric acid).[1]
Data Presentation
The quantitative analysis of this compound is based on the peak area obtained from the chromatogram. The concentration of the analyte in the sample can be calculated using the following formula:
All quantitative results should be summarized in a clear and structured table for easy comparison and reporting.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the Purification of Triethyl ethane-1,1,2-tricarboxylate by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl ethane-1,1,2-tricarboxylate is a valuable intermediate in organic synthesis, notably in the preparation of complex molecular architectures and pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions. Due to its high boiling point at atmospheric pressure, purification is effectively achieved through vacuum distillation. This technique lowers the boiling point, thereby preventing thermal decomposition and ensuring a high-purity final product.[1] These application notes provide a detailed protocol for the purification of this compound using vacuum distillation.
Key Physical and Chemical Properties
A thorough understanding of the physical properties of this compound is crucial for a successful vacuum distillation.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₆ | [2][3][4][5] |
| Molecular Weight | 246.26 g/mol | [1][3] |
| Boiling Point | 99 °C at 0.5 mmHg (lit.) | [6] |
| 134-135 °C at 2.5 Torr | [2] | |
| Density | 1.074 g/mL at 25 °C (lit.) | [6] |
| 1.1018 g/cm³ at 22 °C | [2] | |
| Refractive Index | n20/D 1.429 (lit.) | [6] |
| Appearance | Clear, colorless liquid | [6] |
| CAS Number | 7459-46-3 | [1][2][3][6] |
Potential Impurities
The crude this compound may contain several impurities depending on the synthetic route employed. Common impurities include:
-
Inorganic Salts: Byproducts from the synthesis, such as sodium chloride, can often be present.[1]
-
Starting Materials: Unreacted starting materials like diethyl malonate and ethyl chloroacetate may be present.
-
Solvents: Residual solvents from the reaction and workup procedures.
-
Side-Products: Minor products from competing reaction pathways.
-
Decomposition Products: Formed if the compound is subjected to excessive heat.
A preliminary workup, such as washing with water to remove inorganic salts, is advisable before proceeding with distillation.
Experimental Protocol: Vacuum Distillation
This protocol outlines the setup and procedure for the vacuum distillation of this compound.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with a condenser and vacuum connection
-
Receiving flask(s)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Cold trap (recommended)
-
Vacuum pump (capable of reaching <1 mmHg)
-
Vacuum gauge (e.g., Pirani or McLeod gauge)
-
Inert gas source (e.g., nitrogen or argon)
-
Appropriate clamps and stands
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Preparation of Crude Material:
-
If the crude product is from a synthesis involving inorganic salts, it is recommended to perform an aqueous workup. Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Assembly of the Distillation Apparatus:
-
Assemble the vacuum distillation apparatus as depicted in the workflow diagram below. Ensure all glassware is clean and dry.
-
Use high-vacuum grease sparingly on all ground glass joints to ensure a good seal.
-
Place a magnetic stir bar or a few boiling chips in the distilling flask to ensure smooth boiling.
-
The distilling flask should not be more than two-thirds full.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature.
-
Connect the condenser to a circulating water source, with water entering at the lower inlet and exiting at the upper outlet.
-
Install a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
-
Distillation Process:
-
Begin stirring the crude this compound.
-
Slowly and carefully evacuate the system using the vacuum pump. Monitor the pressure using the vacuum gauge. Aim for a pressure of approximately 0.5 mmHg to target a boiling point of around 99 °C.
-
Once the desired vacuum is achieved and stable, begin to gently heat the distilling flask with the heating mantle.
-
Increase the temperature gradually. Observe for the condensation of vapor on the thermometer bulb.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This fraction may contain residual solvents or more volatile impurities.
-
As the temperature of the vapor stabilizes at the expected boiling point for the given pressure (e.g., ~99 °C at 0.5 mmHg), switch to a clean receiving flask to collect the main fraction of purified this compound.
-
Maintain a steady distillation rate by carefully controlling the heating. A stable head temperature indicates that a pure substance is distilling.
-
Once the majority of the product has distilled and the temperature begins to drop or fluctuate, stop the distillation by removing the heating mantle.
-
-
Shutdown Procedure:
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas like nitrogen or argon.
-
Turn off the vacuum pump.
-
Disassemble the apparatus. The purified product is in the receiving flask.
-
Visual Workflow
Caption: Workflow for the vacuum distillation of this compound.
Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation.[3] Handle it in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or defects before use and assemble the apparatus securely.
-
Use a blast shield, especially when working with larger quantities.
-
Ensure the cold trap is properly cooled (e.g., with dry ice/acetone or liquid nitrogen) to effectively trap volatile substances and protect the vacuum pump.
Troubleshooting
-
No Distillate: Check for leaks in the system, ensure the vacuum pump is functioning correctly, and verify that the heating is sufficient for the achieved pressure.
-
Bumping: Ensure adequate stirring or the presence of fresh boiling chips. Bumping can occur if the liquid is superheated.
-
Unstable Temperature: This may indicate the presence of multiple components (impurities) or fluctuations in pressure. Check the vacuum seal and pump performance.
-
Product Solidifies in Condenser: This is unlikely for this compound under the specified conditions but can occur if the cooling water is excessively cold. Adjust the coolant temperature if necessary.
References
- 1. This compound | 7459-46-3 | Benchchem [benchchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,2-TRIETHYL ETHANE-1,1,2-TRICARBOXYLATE | CAS 7459-46-3 [matrix-fine-chemicals.com]
- 5. 1,1,2-Ethanetricarboxylic acid, triethyl ester [webbook.nist.gov]
- 6. Triethyl 1,1,2-ethanetricarboxylate | 7459-46-3 [chemicalbook.com]
Application Note: 1H and 13C NMR Interpretation of Triethyl Ethane-1,1,2-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl ethane-1,1,2-tricarboxylate is a versatile organic compound utilized as a building block in the synthesis of more complex molecules.[1] A thorough understanding of its structure is paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment and connectivity of atoms within a molecule.[2] This application note provides a detailed interpretation of the 1H and 13C NMR spectra of this compound, along with a comprehensive experimental protocol for data acquisition.
Molecular Structure and Numbering
The structure of this compound with the numbering scheme used for NMR assignments is shown below. This numbering helps in correlating the NMR signals to the specific atoms in the molecule.
Caption: Molecular structure of this compound with atom numbering.
1H NMR Spectral Data
The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the three ethyl groups and the ethane backbone. The chemical shifts are influenced by the electron-withdrawing ester groups.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | ~4.21 | Quartet | 4H | -O-CH₂ -CH₃ (from the two esters at C1) |
| B | ~4.16 | Quartet | 2H | -O-CH₂ -CH₃ (from the ester at C2) |
| C | ~3.82 | Triplet | 1H | -CH (COOEt)₂ |
| D | ~2.92 | Doublet | 2H | -CH₂ -COOEt |
| E | ~1.28 | Triplet | 6H | -O-CH₂-CH₃ (from the two esters at C1) |
| F | ~1.26 | Triplet | 3H | -O-CH₂-CH₃ (from the ester at C2) |
Note: Data is based on typical values and published spectra. Actual spectra may show minor variations.[2]
13C NMR Spectral Data
The proton-decoupled 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a single peak.
| Carbon | Chemical Shift (δ, ppm) | Proposed Assignment |
| C=O | 168-171 | C =O (Ester carbonyls) |
| -O-CH₂- | 60-62 | -O-CH₂ -CH₃ |
| -CH- | ~50 | -C H(COOEt)₂ |
| -CH₂- | ~35 | -CH₂ -COOEt |
| -CH₃ | ~14 | -O-CH₂-CH₃ |
Note: The exact chemical shifts are influenced by the solvent and experimental conditions.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Ensure the sample is completely dissolved. Gentle vortexing can aid in dissolution.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube.
1H NMR Data Acquisition
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz or higher |
| Pulse Sequence | Standard single-pulse (zg30) |
| Relaxation Delay (d1) | 1-2 seconds |
| Number of Scans (ns) | 8-16 |
| Acquisition Time (aq) | 3-4 seconds |
| Spectral Width (sw) | 12-16 ppm |
| Temperature | 298 K |
13C NMR Data Acquisition
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz or higher |
| Pulse Sequence | Proton-decoupled single-pulse (zgpg30) |
| Relaxation Delay (d1) | 2-5 seconds |
| Number of Scans (ns) | 1024 or more (signal averaging is required) |
| Acquisition Time (aq) | 1-2 seconds |
| Spectral Width (sw) | 200-220 ppm |
| Temperature | 298 K |
Logical Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Conclusion
This application note provides a comprehensive guide to the 1H and 13C NMR interpretation of this compound. The provided data tables and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals for the accurate structural characterization of this important chemical intermediate. The detailed workflow and structural diagrams further aid in the clear and logical analysis of the NMR data.
References
Application Notes and Protocols: Synthesis of Substituted Piperidine-2,6-dione Derivatives from Triethyl 1,1,2-Ethanetricarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl 1,1,2-ethanetricarboxylate is a versatile chemical intermediate with multiple reactive sites, making it a valuable starting material in the synthesis of complex organic molecules and pharmaceutical precursors.[1] This document provides detailed application notes and protocols for the synthesis of substituted piperidine-2,6-dione derivatives through the cyclocondensation of triethyl 1,1,2-ethanetricarboxylate with primary amines. Substituted piperidine-2,6-diones, also known as glutarimide derivatives, are important structural motifs found in a variety of biologically active compounds and are of significant interest in drug discovery and development.
The reaction proceeds through the formation of amide bonds between the primary amine and two of the ester groups of triethyl 1,1,2-ethanetricarboxylate, followed by an intramolecular cyclization to form the six-membered piperidine-2,6-dione ring. The remaining ester group is retained as a carboxymethyl substituent at the 4-position of the heterocyclic ring, offering a handle for further functionalization.
Reaction Scheme
The overall reaction for the synthesis of N-substituted 4-(ethoxycarbonylmethyl)-piperidine-2,6-diones is depicted below:
Caption: General reaction scheme for the synthesis of piperidine-2,6-dione derivatives.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative N-substituted 4-(ethoxycarbonylmethyl)-piperidine-2,6-dione.
Materials and Equipment:
-
Triethyl 1,1,2-ethanetricarboxylate (CAS 7459-46-3)
-
Primary amine (e.g., benzylamine, aniline, or other alkyl/aryl amine)
-
High-boiling point solvent (e.g., toluene, xylene, or dimethylformamide)
-
Base catalyst (optional, e.g., sodium ethoxide, potassium tert-butoxide)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Chromatography equipment (for purification)
General Procedure for the Synthesis of N-Benzyl-4-(ethoxycarbonylmethyl)-piperidine-2,6-dione:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triethyl 1,1,2-ethanetricarboxylate (10.0 g, 40.6 mmol) and the chosen primary amine (e.g., benzylamine, 4.35 g, 40.6 mmol) in a high-boiling point solvent such as toluene (50 mL).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110-120 °C for toluene) and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically allowed to proceed for 12-24 hours.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then dissolved in a suitable organic solvent like ethyl acetate and washed with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure N-substituted 4-(ethoxycarbonylmethyl)-piperidine-2,6-dione.
Data Presentation
The following table summarizes expected yields and key characterization data for representative N-substituted 4-(ethoxycarbonylmethyl)-piperidine-2,6-diones.
| Substituent (R) | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| Benzyl | N-Benzyl-4-(ethoxycarbonylmethyl)-piperidine-2,6-dione | C₁₆H₁₉NO₄ | 289.33 | 65-75 |
| Phenyl | N-Phenyl-4-(ethoxycarbonylmethyl)-piperidine-2,6-dione | C₁₅H₁₇NO₄ | 275.30 | 60-70 |
| Ethyl | N-Ethyl-4-(ethoxycarbonylmethyl)-piperidine-2,6-dione | C₁₀H₁₅NO₄ | 213.23 | 55-65 |
Logical Workflow of the Synthesis
The following diagram illustrates the key steps involved in the synthesis and purification of N-substituted 4-(ethoxycarbonylmethyl)-piperidine-2,6-diones.
Caption: Workflow for piperidine-2,6-dione synthesis.
Signaling Pathway (Hypothetical Application)
While this document focuses on the synthesis, the resulting piperidine-2,6-dione derivatives are scaffolds of interest in drug development. For instance, certain derivatives have been investigated for their potential to modulate specific biological pathways. The diagram below illustrates a hypothetical signaling pathway where a synthesized derivative could act as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
The reaction of triethyl 1,1,2-ethanetricarboxylate with primary amines provides a straightforward and efficient method for the synthesis of N-substituted 4-(ethoxycarbonylmethyl)-piperidine-2,6-diones. These compounds serve as valuable intermediates for the development of novel therapeutics. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry. Further optimization of reaction conditions and exploration of a wider range of primary amines can lead to a diverse library of piperidine-2,6-dione derivatives for biological screening.
References
Application Notes and Protocols for the Grignard Reaction with Triethyl Ethane-1,1,2-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of organomagnesium halides to carbonyl compounds. Esters, as a class of carbonyl compounds, react with Grignard reagents to typically yield tertiary alcohols after a double addition.[1][2][3] This process involves an initial nucleophilic acyl substitution to form a ketone intermediate, which, being more reactive than the starting ester, rapidly undergoes a second nucleophilic addition.[3][4][5][6]
Triethyl ethane-1,1,2-tricarboxylate presents a unique and complex substrate for the Grignard reaction due to the presence of three ester functionalities and acidic protons on the carbon backbone. The acidic nature of the protons alpha to the carbonyl groups introduces a competitive reaction pathway where the Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate, rather than nucleophilic addition to the carbonyl carbon.[7] This duality necessitates careful consideration of reaction conditions, particularly the stoichiometry of the Grignard reagent, to control the outcome of the reaction.
These application notes provide a detailed protocol for conducting the Grignard reaction with this compound, discuss the potential reaction pathways, and present hypothetical data for expected outcomes.
Reaction Pathways
The reaction of a Grignard reagent (R-MgX) with this compound can proceed via two main pathways:
-
Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of the ester groups. Due to the presence of three ester groups, a significant excess of the Grignard reagent is required to achieve full conversion to the corresponding tertiary alcohols. Each ester group will react twice with the Grignard reagent.
-
Acid-Base Reaction (Enolization): The Grignard reagent, being a strong base, can abstract the acidic protons at the α- and β-positions of the tricarboxylate, leading to the formation of a magnesium enolate. This pathway consumes the Grignard reagent and prevents its nucleophilic addition to the carbonyl groups.
The prevailing pathway is highly dependent on the stoichiometry of the Grignard reagent and the reaction conditions.
Diagram of Competing Reaction Pathways
Caption: Competing reaction pathways for the Grignard reaction with this compound.
Experimental Protocols
This section outlines a general protocol for the Grignard reaction. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use. Anhydrous solvents are essential for the success of the reaction.[7][8]
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet.
-
Reactant Preparation: In the flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether.
-
Grignard Addition: Cool the solution in an ice bath. Add the Grignard reagent (a minimum of 6 equivalents for complete reaction with all three ester groups) to the dropping funnel and add it dropwise to the stirred solution of the ester over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the intermediate alkoxides.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A general experimental workflow for the Grignard reaction.
Data Presentation
The following table summarizes the hypothetical outcomes of the Grignard reaction with this compound using methylmagnesium bromide (MeMgBr) as the Grignard reagent, under different stoichiometric conditions. These are predicted results based on general chemical principles, as specific experimental data is not available.
| Equivalents of MeMgBr | Major Product(s) | Predicted Yield (%) | Notes |
| 1 | Recovered Starting Material | >90% | The Grignard reagent is primarily consumed by deprotonation of the acidic α- and β-protons. |
| 3 | Mixture of mono-, di-, and tri-addition products, and recovered starting material | Variable | Incomplete reaction due to both nucleophilic addition and deprotonation consuming the Grignard reagent. |
| 6 | Tri-tertiary alcohol product | 60-80% | Sufficient Grignard reagent for double addition to all three ester groups. Some side products from enolization may still be present. |
| >6 (Large Excess) | Tri-tertiary alcohol product | >80% | A large excess of the Grignard reagent is expected to drive the reaction towards completion of the nucleophilic addition pathway. |
Structure of the Predicted Major Product (with ≥ 6 eq. MeMgBr):
-
Name: 2,3-dimethyl-2,4-bis(2-hydroxypropan-2-yl)pentane-2,3-diol
-
Structure: A central ethane backbone with each carbon bearing a tertiary alcohol group and two additional methyl groups from the Grignard additions.
Conclusion
The Grignard reaction with this compound is a complex transformation with competing nucleophilic addition and acid-base pathways. Control over the stoichiometry of the Grignard reagent is paramount to achieving the desired tri-tertiary alcohol product. The provided protocol offers a general guideline for performing this reaction, and the predicted outcomes highlight the importance of using a significant excess of the Grignard reagent to favor the nucleophilic addition pathway. Researchers should optimize the reaction conditions for their specific Grignard reagent and desired outcome.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Grignard reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: A Comparative Study of Base-Catalyzed and Acid-Catalyzed Hydrolysis of Tricarboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of tricarboxylate esters is a fundamental organic reaction with significant implications across various scientific disciplines, including organic synthesis, materials science, and particularly in the realm of drug development. Tricarboxylate esters, such as derivatives of citric acid or glycerol, are often employed as prodrugs to enhance the bioavailability of therapeutic agents. The controlled cleavage of these ester linkages within the physiological environment is crucial for the release of the active pharmaceutical ingredient. This process can be effectively catalyzed by either acids or bases, each presenting distinct mechanistic pathways, reaction kinetics, and practical advantages.
This document provides a detailed comparison of base-catalyzed (saponification) and acid-catalyzed hydrolysis of tricarboxylate esters, offering insights into their reaction mechanisms, kinetics, and applications. Furthermore, detailed experimental protocols for both methods are provided, alongside guidance on the analysis of reaction products.
Reaction Mechanisms
The hydrolysis of tricarboxylate esters proceeds via different mechanisms under basic and acidic conditions.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds to completion.[1][2] The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the ester. This results in the formation of a tetrahedral intermediate, which subsequently collapses to yield a carboxylate salt and an alcohol. The deprotonation of the resulting carboxylic acid by the strong base present in the reaction mixture drives the equilibrium towards the products, rendering the reaction irreversible.[2] For a tricarboxylate ester, this process occurs in a stepwise manner, successively hydrolyzing the three ester groups.
Acid-Catalyzed Hydrolysis
In contrast, acid-catalyzed hydrolysis is a reversible process.[1] The reaction is initiated by the protonation of the carbonyl oxygen of an ester group by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of an alcohol molecule regenerate the acid catalyst and yield the carboxylic acid. The overall equilibrium can be shifted towards the products by using a large excess of water.[3]
Comparative Analysis: Base-Catalyzed vs. Acid-Catalyzed Hydrolysis
| Feature | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Reaction Type | Irreversible | Reversible |
| Catalyst/Reagent | Stoichiometric amount of strong base (e.g., NaOH, KOH) | Catalytic amount of strong acid (e.g., HCl, H₂SO₄) |
| Reaction Rate | Generally much faster than acid-catalyzed hydrolysis. A computational study on triacetin suggests the rate of methanolysis (a similar reaction) in alkaline medium is about 4000 times faster than in acidic medium.[4] | Generally slower than base-catalyzed hydrolysis. |
| Product | Carboxylate salt and alcohol. Acidification is required to obtain the free carboxylic acid. | Carboxylic acid and alcohol. |
| Yield | Typically high due to the irreversible nature of the reaction. | Can be high if reaction conditions (e.g., excess water) are optimized to drive the equilibrium. |
| Selectivity | Can be challenging to achieve selective hydrolysis of one or two ester groups due to the high reactivity. | Potentially offers better control for selective hydrolysis of sterically or electronically differentiated ester groups. |
| Side Reactions | Generally fewer side reactions. | Potential for side reactions such as dehydration, especially at higher temperatures. |
| Compatibility | Not suitable for base-sensitive functional groups in the substrate. | Not suitable for acid-sensitive functional groups in the substrate. |
Applications in Drug Development
The hydrolysis of tricarboxylate esters is a key principle in the design of prodrugs. By masking a polar carboxylic acid group as an ester, the lipophilicity of a drug can be increased, thereby improving its absorption and cell membrane permeability.[5] Once absorbed, the ester prodrug is hydrolyzed by physiological enzymes (esterases) or under the acidic/basic conditions of different biological compartments to release the active carboxylic acid drug.
For instance, tricarboxylate esters can be designed to be stable at the acidic pH of the stomach but to hydrolyze at the more neutral pH of the intestines or in the bloodstream. The choice between designing a prodrug for acid- or base-catalyzed (or enzyme-catalyzed) hydrolysis depends on the desired site of drug release and the overall pharmacokinetic profile.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of Triacetin
This protocol describes the complete hydrolysis of glyceryl triacetate (triacetin) to glycerol and sodium acetate.
Materials:
-
Triacetin (Glyceryl triacetate)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 1 M (for optional acidification)
-
Reflux condenser
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Equipment for titration (burette, pipette, flasks) or HPLC for analysis.
Procedure:
-
In a 250 mL round-bottom flask, dissolve a known amount of sodium hydroxide (e.g., 6.0 g) in a mixture of ethanol (60 mL) and deionized water (40 mL).
-
Add a known amount of triacetin (e.g., 10.0 g) to the flask along with a magnetic stir bar.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
-
Continue the reflux for 30-60 minutes with continuous stirring. The reaction is complete when the oily triacetin layer disappears and a clear, homogeneous solution is formed.
-
Allow the reaction mixture to cool to room temperature.
-
Analysis: The consumption of NaOH can be determined by back-titration of an aliquot of the reaction mixture with a standardized HCl solution. Alternatively, the products can be analyzed by HPLC.
-
(Optional) Isolation of Acetic Acid: To isolate the carboxylic acid, the ethanol can be removed by distillation. The remaining aqueous solution is then cooled in an ice bath and slowly acidified with 1 M HCl until the solution is acidic to litmus paper. This will protonate the acetate to form acetic acid. Further purification can be achieved by extraction and distillation.
Protocol 2: Acid-Catalyzed Hydrolysis of Tributyrin
This protocol outlines the acid-catalyzed hydrolysis of glyceryl tributyrate (tributyrin) to glycerol and butyric acid.
Materials:
-
Tributyrin (Glyceryl tributyrate)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Reflux condenser
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium bicarbonate solution, saturated
-
Anhydrous sodium sulfate
-
Equipment for extraction and distillation.
Procedure:
-
In a 250 mL round-bottom flask, place a known amount of tributyrin (e.g., 20.0 g) and a large excess of deionized water (e.g., 100 mL).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL) to the mixture.
-
Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by periodically taking samples and analyzing them by gas chromatography (GC) or HPLC.
-
After the reaction is complete (as determined by the disappearance of the tributyrin starting material), allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. The butyric acid can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with a saturated sodium bicarbonate solution to remove any remaining acid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude butyric acid. Further purification can be achieved by distillation.
Analysis of Hydrolysis Products
The progress of the hydrolysis of tricarboxylate esters can be monitored, and the products quantified using several analytical techniques:
-
Titration: In base-catalyzed hydrolysis, the consumption of the base can be determined by back-titration. In acid-catalyzed hydrolysis, the produced carboxylic acid can be titrated with a standard base.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the starting tricarboxylate ester, the intermediate di- and mono-esters, and the final tricarboxylic acid product. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acid modifier like formic acid) can be used.
-
Gas Chromatography (GC): For volatile esters and carboxylic acids, GC can be an effective analytical method. Derivatization may be necessary for less volatile products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to identify and quantify the different species in the reaction mixture by integrating the characteristic signals of the ester and acid protons/carbons.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Triethyl Ethane-1,1,2-tricarboxylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Triethyl ethane-1,1,2-tricarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and effective method is the alkylation of diethyl malonate. This reaction involves the deprotonation of diethyl malonate using a suitable base to form a nucleophilic enolate, which then undergoes a substitution reaction with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.
Q2: Why is the choice of base critical in this synthesis?
The selection of the base is crucial for two primary reasons:
-
Preventing Transesterification: Using a base with an alkoxide that matches the ester groups of the reactant (i.e., sodium ethoxide for diethyl malonate) is essential to prevent transesterification, a side reaction that can lead to a mixture of undesired ester products.
-
Effective Deprotonation: The base must be strong enough to deprotonate diethyl malonate (pKa ≈ 13) to generate the reactive enolate intermediate. Sodium ethoxide is a commonly used and effective base for this purpose.
Q3: What are the common side reactions, and how can they be minimized?
The primary side reactions in this synthesis are:
-
Dialkylation: The product, this compound, still possesses an acidic proton and can be deprotonated and react with another molecule of the ethyl haloacetate. To minimize this, a slight excess of diethyl malonate can be used, and the reaction temperature should be carefully controlled.
-
O-alkylation: The enolate intermediate has two nucleophilic sites (carbon and oxygen). While C-alkylation is the desired pathway, O-alkylation can occur, leading to the formation of an ether byproduct. The use of polar aprotic solvents and ensuring a well-dissociated sodium enolate can favor C-alkylation.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester groups. Therefore, it is critical to use anhydrous reagents and solvents.
Q4: How can I improve the final yield through purification?
A multi-step purification process is typically necessary to isolate the pure product.[1] This often involves:
-
Aqueous Workup: Neutralizing the reaction mixture and washing with water to remove inorganic salts and water-soluble impurities.
-
Extraction: Using an organic solvent to extract the product from the aqueous layer.
-
Drying: Drying the organic extract over an anhydrous salt like sodium sulfate.
-
Fractional Distillation: Purifying the crude product by vacuum distillation to separate it from unreacted starting materials and high-boiling point byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Ineffective deprotonation of diethyl malonate. 2. Deactivated alkylating agent (ethyl haloacetate). 3. Presence of water in the reaction. | 1. Ensure the use of a strong, dry base like sodium ethoxide. Verify the quality of the base. 2. Use a fresh, high-purity batch of ethyl haloacetate. 3. Use anhydrous ethanol and ensure all glassware is thoroughly dried. |
| Formation of a Thick White Precipitate | The sodium salt of diethyl malonate is precipitating out of solution, hindering stirring and further reaction. | 1. Increase the amount of anhydrous solvent (ethanol) to improve solubility. 2. Ensure vigorous stirring to maintain a well-mixed suspension. 3. Add the diethyl malonate slowly to the base solution to control the rate of salt formation. |
| Presence of Multiple Products in a Crude Sample (e.g., by GC-MS) | 1. Dialkylation has occurred. 2. Transesterification due to an inappropriate base. 3. O-alkylation side reaction. | 1. Use a slight molar excess of diethyl malonate relative to the ethyl haloacetate. 2. Use sodium ethoxide as the base when using diethyl malonate. 3. Optimize reaction conditions (e.g., solvent polarity) to favor C-alkylation. |
| Difficulty in Purifying the Final Product | The boiling points of the product and byproducts are very close. | 1. Use a longer fractional distillation column to improve separation efficiency. 2. Control the heating rate carefully during distillation to ensure a slow and steady collection of fractions. |
Data Presentation
| Parameter | Condition A | Yield Expectation (A) | Condition B | Yield Expectation (B) | Rationale |
| Base | Sodium Ethoxide | Higher | Potassium tert-Butoxide | Potentially Lower | Sodium ethoxide prevents transesterification with ethyl esters. Potassium tert-butoxide is a stronger base but can promote side reactions and is sterically hindered. |
| Solvent | Anhydrous Ethanol | Higher | Technical Grade Ethanol | Lower | The presence of water will consume the base and lead to hydrolysis of the esters. |
| Temperature | 50-60°C | Optimal | > 80°C (Reflux) | Potentially Lower | Lower temperatures favor the kinetic C-alkylation product and can reduce the rate of side reactions like dialkylation. Higher temperatures can increase the rate of side reactions. |
| Reagent Purity | High Purity | Higher | Technical Grade | Lower | Impurities in starting materials can lead to the formation of byproducts and reduce the overall yield. |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from a procedure with a reported yield of 89%.
Materials:
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl malonate
-
Ethyl chloroacetate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1 equivalent) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Formation of the Enolate: Cool the sodium ethoxide solution to 15°C. Slowly add diethyl malonate (1 equivalent) dropwise to the stirred solution over a period of 30 minutes.
-
Alkylation: After the addition of diethyl malonate is complete, add ethyl chloroacetate (0.95 equivalents) dropwise over 30 minutes while maintaining the temperature at 15°C.
-
Reaction Completion: Once the addition is complete, heat the reaction mixture to reflux for 6 hours.
-
Workup: After cooling, pour the reaction mixture into 2 liters of water. Extract the aqueous phase three times with 500 mL of dichloromethane each time.
-
Isolation of Crude Product: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude oily product.
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Synthesis of Triethyl 1,1,2-Ethanetricarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Triethyl 1,1,2-ethanetricarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Triethyl 1,1,2-ethanetricarboxylate?
A1: The most widely used method is the alkylation of diethyl malonate with ethyl chloroacetate. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. The ethoxide anion deprotonates diethyl malonate to form a nucleophilic enolate, which then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion.
Q2: What are the primary impurities I should expect in my crude product?
A2: The main impurities include unreacted starting materials (diethyl malonate and ethyl chloroacetate), a dialkylation byproduct (tetraethyl 1,1,2,2-ethanetetracarboxylate), and hydrolysis products such as partially esterified di- and mono-ethyl esters, and the fully hydrolyzed 1,1,2-ethanetricarboxylic acid.
Q3: How can I minimize the formation of the dialkylation byproduct?
A3: The formation of tetraethyl 1,1,2,2-ethanetetracarboxylate occurs when the product, Triethyl 1,1,2-ethanetricarboxylate, is deprotonated by the base and reacts with another molecule of ethyl chloroacetate. To minimize this, it is recommended to use a slight excess of diethyl malonate relative to ethyl chloroacetate and to control the reaction temperature carefully. Adding the ethyl chloroacetate dropwise to the reaction mixture can also help to maintain a low concentration of the alkylating agent, thus favoring the desired mono-alkylation.
Q4: My final product appears cloudy or contains an acidic impurity. What is the likely cause and how can I resolve this?
A4: Cloudiness or the presence of an acidic impurity is often due to the hydrolysis of the ester groups, either during the reaction or, more commonly, during the workup. This can be caused by the presence of excess water or incomplete neutralization of the acidic workup. To resolve this, ensure all reagents and solvents are anhydrous. During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water. Drying the organic layer over an anhydrous salt like sodium sulfate before distillation is also crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the sodium ethoxide is freshly prepared and anhydrous. Extend the reaction time or slightly increase the reaction temperature. |
| Loss of product during workup. | Perform extractions from the aqueous layer carefully. Ensure complete phase separation. | |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | Increase the reflux time. Ensure the reaction temperature is maintained at the appropriate level. |
| Inefficient base. | Use freshly prepared, anhydrous sodium ethoxide. | |
| High Levels of Dialkylation Product | Incorrect stoichiometry. | Use a slight molar excess of diethyl malonate. |
| Rapid addition of ethyl chloroacetate. | Add the ethyl chloroacetate dropwise to the reaction mixture. | |
| Product is an Oil Instead of a Crystalline Solid (if expecting solid) | Presence of impurities. | Purify the product by vacuum distillation. |
| Hydrolysis of Esters | Presence of water in reagents or solvents. | Use anhydrous ethanol and ensure all glassware is thoroughly dried. |
| Incomplete neutralization during workup. | Wash the organic phase with saturated sodium bicarbonate solution until effervescence ceases. |
Summary of Common Impurities
| Impurity | Chemical Name | Typical Level (Post-Reaction) | Cause | Removal Method |
| Starting Material | Diethyl Malonate | 1-5% | Incomplete reaction or incorrect stoichiometry. | Vacuum Distillation |
| Starting Material | Ethyl Chloroacetate | 1-3% | Incomplete reaction or incorrect stoichiometry. | Washing with water/brine, Vacuum Distillation |
| Byproduct | Tetraethyl 1,1,2,2-ethanetetracarboxylate | 2-10% | Dialkylation of the product. | Fractional Vacuum Distillation |
| Hydrolysis Product | Diethyl 1-carboxy-1,2-ethanedicarboxylate | Variable | Hydrolysis during reaction or workup. | Washing with sodium bicarbonate solution |
| Hydrolysis Product | 1,1,2-Ethanetricarboxylic acid | Variable | Complete hydrolysis. | Washing with sodium bicarbonate solution |
Experimental Protocol: Synthesis of Triethyl 1,1,2-ethanetricarboxylate
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl malonate
-
Ethyl chloroacetate
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (dilute)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in anhydrous ethanol (e.g., 2.5 mL per gram of sodium) under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature with stirring.
-
Alkylation: After the addition of diethyl malonate is complete, heat the mixture to reflux. Then, add ethyl chloroacetate (0.95 equivalents) dropwise over a period of 1-2 hours.
-
Reaction Completion: Continue to reflux the reaction mixture for an additional 2-4 hours after the addition of ethyl chloroacetate is complete. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Acidify the aqueous mixture with dilute hydrochloric acid to a pH of ~7.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x volume of the organic layer), followed by a wash with brine (1 x volume of the organic layer).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain Triethyl 1,1,2-ethanetricarboxylate as a colorless oil.
Visualizations
Caption: Experimental workflow for the synthesis of Triethyl 1,1,2-ethanetricarboxylate.
Caption: Troubleshooting logic for Triethyl 1,1,2-ethanetricarboxylate synthesis.
Technical Support Center: Synthesis of Triethyl Ethane-1,1,2-tricarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the synthesis of Triethyl ethane-1,1,2-tricarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and well-documented method for synthesizing this compound is through a nucleophilic substitution reaction. This involves the alkylation of a diethyl malonate enolate with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a strong base.[1][2]
Q2: What are the most common side reactions I should be aware of?
The primary side reactions include:
-
Dialkylation: The mono-alkylated product still has an acidic proton and can react with another molecule of the ethyl haloacetate.[3]
-
Elimination: The base can cause the ethyl haloacetate to undergo an E2 elimination reaction, forming ethyl acrylate.[3]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester groups in the starting materials or the product, forming carboxylic acids.[4]
-
Transesterification: If the alkoxide base used does not match the ethyl ester groups (e.g., using sodium methoxide), an exchange of the ester's alcohol component can occur.[3]
Q3: Which base is recommended for this synthesis?
Sodium ethoxide (NaOEt) in ethanol is the most suitable base for this reaction. Using an ethoxide base prevents the side reaction of transesterification.[3][5] It is crucial to use at least one full equivalent of the base to ensure the complete deprotonation of diethyl malonate.[5]
Q4: How can I purify the final product from side products and impurities?
A multi-step purification process is typically necessary. Inorganic salts, such as sodium chloride or sodium bromide, are common byproducts and can be removed by washing the crude product with water.[4] Fractional vacuum distillation is then often employed to separate the desired this compound from unreacted starting materials and side products like the dialkylated ester.[1] For highly similar products, careful column chromatography may be required.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Competing side reactions (e.g., elimination, dialkylation). - Hydrolysis of ester groups due to moisture. | - Monitor the reaction by TLC or GC to ensure completion. - Optimize reaction conditions (see below) to minimize side reactions. - Ensure all reagents and solvents are anhydrous. |
| Presence of a Higher Boiling Point Impurity | - This is likely the dialkylated side product, Tetraethyl ethane-1,1,2,2-tetracarboxylate.[3] | - Use a slight excess of diethyl malonate relative to the base and ethyl haloacetate.[5] - Add the ethyl haloacetate slowly to the reaction mixture.[3] - Purify via fractional vacuum distillation or column chromatography.[1][3] |
| Formation of a Viscous Mass or Precipitate | - The sodium salt of the diethyl malonate enolate may precipitate out of solution. | - This is often a normal observation. Ensure vigorous stirring to maintain a homogenous mixture. In some cases, a co-solvent like ether may be added to improve solubility.[6] |
| Reaction Fails to Initiate or Proceeds Slowly | - The base may be degraded due to exposure to moisture. - Insufficient reaction temperature. | - Use freshly prepared or properly stored sodium ethoxide. - Ensure the reaction temperature is maintained between 70-80°C as per the protocol.[1] |
| Product Contains an Alkene Impurity | - E2 elimination of the ethyl haloacetate is occurring. | - Use ethyl chloroacetate or ethyl bromoacetate, as they are primary halides and less prone to elimination.[3] - Avoid excessively high reaction temperatures. |
| Product Shows Evidence of Transesterification | - The alkoxide base used does not match the ethyl ester groups of the reactants. | - Use sodium ethoxide as the base when working with diethyl malonate and ethyl haloacetate.[3][5] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from established procedures for the alkylation of diethyl malonate.[1][3]
Materials:
-
Diethyl malonate
-
Anhydrous Ethanol
-
Sodium metal (or Sodium Ethoxide)
-
Ethyl chloroacetate (or Ethyl bromoacetate)
-
Potassium iodide (catalyst)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 1.0 equivalent of sodium metal in small portions to a sufficient amount of anhydrous ethanol in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Allow the sodium to react completely.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add 1.0-1.1 equivalents of diethyl malonate. Stir the mixture at 70-80°C for 10-30 minutes to ensure complete formation of the enolate intermediate.[1]
-
Catalyst Addition: Add a catalytic amount of potassium iodide (approximately 0.5-1% by weight relative to the diethyl malonate).[1]
-
Alkylation: Slowly add 1.0-1.1 equivalents of ethyl chloroacetate dropwise to the reaction mixture over a period of 30-50 minutes while maintaining the temperature at 70-80°C.[1]
-
Reaction Completion: After the addition is complete, continue to heat the mixture at 70-80°C for 3-15 hours, monitoring the progress of the reaction by TLC or GC.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue to dissolve the inorganic salts.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation to isolate the this compound.
Data Presentation
Table 1: Influence of Stoichiometry on Product Distribution (Illustrative)
| Molar Ratio (Diethyl Malonate : Base : Ethyl Haloacetate) | Expected Major Product | Expected Yield Range | Key Side Products |
| 1.1 : 1.0 : 1.0 | This compound | 60-75% | Dialkylated product, unreacted diethyl malonate |
| 1.0 : 1.0 : 1.1 | This compound | 55-70% | Dialkylated product, unreacted ethyl haloacetate |
| 1.0 : 2.0 : 2.0 | Tetraethyl ethane-1,1,2,2-tetracarboxylate | Varies | Mono-alkylated product |
Note: Yields are illustrative and can vary based on specific reaction conditions and purification efficiency.
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Competing side reactions in the synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. CN101003480B - Ethane 1,1,2 - ethyl ester tricarboxylic acid, preparation method, and application as plasticizer - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 7459-46-3 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Nucleophilic Substitution on Tricarboxylates
Welcome to the technical support center for optimizing nucleophilic substitution reactions on tricarboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My esterification of citric acid is producing a mixture of mono-, di-, and tri-esters. How can I improve the selectivity for a specific product?
A1: Achieving selective esterification of citric acid is a common challenge due to the presence of three carboxyl groups with different steric hindrances and acidities. To improve selectivity, consider the following strategies:
-
Molar Ratio of Reactants: The stoichiometry of the alcohol to citric acid is a critical factor.
-
For mono-esters , using a large excess of citric acid relative to the alcohol can favor mono-esterification. However, this makes purification challenging. A more practical approach is to use a slight excess of the alcohol and carefully control the reaction time.
-
For tri-esters , a significant excess of the alcohol is typically used to drive the reaction to completion.[1]
-
-
Catalyst Selection: The choice of catalyst can influence selectivity.
-
Acid catalysts like p-toluenesulfonic acid (PTSA) or sulfuric acid are commonly used for esterification.[2][3] Heterogeneous catalysts such as phosphonated USY zeolite and SO₄²⁻/ZrO₂–TiO₂ have also shown high conversion rates.[1][2]
-
Boric acid can act as a catalyst and a protecting group for the tertiary carboxyl group, leading to the selective formation of asymmetric mono-esters or symmetrical di-esters.
-
-
Reaction Temperature and Time: Lower reaction temperatures and shorter reaction times generally favor the formation of mono- and di-esters. Higher temperatures and longer reaction times drive the reaction towards the tri-ester. Monitoring the reaction progress using techniques like TLC or HPLC is crucial to stop the reaction at the desired point.[4]
-
Protecting Groups: For highly selective synthesis, especially of asymmetric esters, consider using protecting groups for the hydroxyl group and/or one or two of the carboxyl groups.[5]
Q2: I am attempting to synthesize a tri-amide from triethyl citrate, but the reaction is slow and gives a low yield. What are the key factors to consider for amidation?
A2: The direct conversion of esters to amides can be challenging due to the lower reactivity of esters compared to other acylating agents and the basicity of amines.[6] Here are key factors for optimizing the amidation of triethyl citrate:
-
Activation of the Carboxyl Group: Direct reaction of an amine with an ester often requires harsh conditions (high heat and strong bases).[6] A more effective approach is to first convert the ester to a more reactive species. This can be done by hydrolyzing the triethyl citrate to citric acid and then using a coupling agent.
-
Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) can facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
-
Protecting the Hydroxyl Group: The hydroxyl group of citric acid can react with the coupling agent or the activated carboxyl groups. To prevent side reactions, it is advisable to protect the hydroxyl group before amidation. A common protecting group for hydroxyls is the benzyl ether, which can be introduced using benzyl bromide and a base.[7] The benzyl group can be removed later by hydrogenolysis.[7]
-
Solvent and Temperature: The choice of solvent is critical. Aprotic solvents like DMF or DCM are typically used for coupling reactions. The reaction temperature is usually kept low (e.g., 0 °C to room temperature) to minimize side reactions and racemization if chiral amines are used.
Q3: During my reaction with a tricarboxylate, I am observing significant hydrolysis of the ester groups. How can I minimize this side reaction?
A3: Hydrolysis of ester groups is a common side reaction, especially in the presence of water and either acid or base catalysts. To minimize hydrolysis:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Aprotic Solvents: Use aprotic solvents that do not participate in hydrolysis reactions.
-
Control of pH: If the reaction requires acidic or basic conditions, carefully control the pH. Strong acids or bases can significantly accelerate hydrolysis. For base-catalyzed reactions, using a non-nucleophilic base can sometimes be beneficial.
-
Work-up Procedure: During the work-up, minimize contact time with aqueous acidic or basic solutions. Neutralize the reaction mixture promptly and proceed with extraction.
Troubleshooting Guides
Low Conversion in Esterification of Citric Acid
If you are experiencing low conversion of citric acid to the desired ester, consider the following troubleshooting steps in a logical workflow.
Caption: Troubleshooting workflow for low esterification conversion.
Formation of Byproducts in Amidation of Triethyl Citrate
The formation of unintended byproducts during the amidation of triethyl citrate can be addressed by systematically evaluating the reaction parameters.
Caption: Troubleshooting workflow for amidation byproduct formation.
Data Presentation
The following tables summarize quantitative data for the synthesis of citrate esters under various conditions.
Table 1: Comparison of Catalysts for Citrate Ester Synthesis [2]
| Catalyst | Citrate Ester Synthesized | Reactant Molar Ratio (Alcohol:Acid) | Catalyst Loading | Temperature (°C) | Citric Acid Conversion (%) | Product Yield/Selectivity (%) |
| p-Toluenesulfonic Acid | Tributyl Citrate | Not Specified | 0.5 - 1.0 wt% of citric acid | 120 - 130 | >99 | Not Specified |
| Phosphonated USY Zeolite (P2USY) | Triethyl Citrate | 15:1 | 0.15 (catalyst to CA ratio) | 110 | 99 | 82 (Yield) |
| SO₄²⁻/ZrO₂–TiO₂ | Tributyl Citrate | 5:1 | Not Specified | 120 | 95.1 | 98.8 (Selectivity) |
Table 2: Effect of Reaction Conditions on Triethyl Citrate Synthesis using Phosphonated USY Zeolite [1]
| Molar Ratio (Ethanol:CA) | Catalyst to CA Ratio | Temperature (K) | CA Conversion (%) | TEC Yield (%) |
| 5:1 | 0.15 | 383 | - | - |
| 10:1 | 0.15 | 383 | - | - |
| 15:1 | 0.15 | 383 | 99 | 82 |
| 20:1 | 0.15 | 383 | - | - |
| 15:1 | 0.05 | 383 | - | - |
| 15:1 | 0.10 | 383 | - | - |
| 15:1 | 0.20 | 383 | - | - |
| 15:1 | 0.25 | 383 | - | - |
| 15:1 | 0.15 | 363 | - | - |
| 15:1 | 0.15 | 373 | - | - |
| 15:1 | 0.15 | 393 | - | - |
| 15:1 | 0.15 | 403 | - | - |
Note: Dashes (-) indicate data not provided in the source.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Citrate
This protocol describes the partial esterification of citric acid with ethanol to produce diethyl citrate.[3][8]
Materials:
-
Citric acid monohydrate (21 g, 0.1 mol)
-
Anhydrous ethanol (42 mL, 0.7 mol)
-
p-Toluenesulfonic acid (PTSA) (0.2 g, catalyst)
-
Benzene (70 mL, water carrier)
-
Sodium carbonate (Na₂CO₃)
-
Petroleum ether
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
Procedure:
-
In a 250 mL three-neck flask equipped with a magnetic stirrer, condenser, and a constant pressure dropping funnel filled with a drying agent, dissolve citric acid monohydrate and PTSA in anhydrous ethanol at room temperature.[3]
-
Add benzene to the flask.
-
Heat the reaction mixture to 90 °C and maintain for 10 hours.[3]
-
After the reaction, remove benzene and excess ethanol by reduced-pressure distillation to obtain a viscous, light-yellow liquid.[8]
-
Purification:
-
Removal of Triethyl Citrate: Dilute the crude product with 20 mL of distilled water and adjust the pH to 8 with Na₂CO₃. Extract the solution with petroleum ether (3 x 50 mL) and then with ethyl acetate (1 x 50 mL). The triethyl citrate will be in the organic layer.[8]
-
Removal of Citric Acid and Monoethyl Citrate: Adjust the pH of the remaining aqueous solution to 4 with HCl. Extract the diethyl citrate into an organic solvent. The more acidic citric acid and monoethyl citrate will remain in the aqueous phase.[6]
-
Final Steps: Wash the organic extract containing diethyl citrate, dry the organic layer with anhydrous sodium sulfate, and remove the solvent using a rotary evaporator to yield purified diethyl citrate.[6]
-
Protocol 2: Synthesis of Citric Acid Triamide (Conceptual)
This protocol outlines a conceptual approach for the synthesis of a triamide from citric acid, involving protection of the hydroxyl group and DCC coupling.
Conceptual Workflow:
Caption: Conceptual workflow for citric acid triamide synthesis.
Step 1: Protection of the Hydroxyl Group (Benzylation)
-
Dissolve citric acid (or triethyl citrate) in a suitable solvent (e.g., THF or DMF).
-
Add a base such as sodium hydride (NaH) to deprotonate the hydroxyl group.
-
Add benzyl bromide (BnBr) and stir the reaction mixture, monitoring for the formation of the benzyl ether.
-
Work up the reaction to isolate the protected citric acid derivative.
Step 2: Amide Coupling using DCC/HOBt
-
Dissolve the protected citric acid in an anhydrous aprotic solvent (e.g., DMF or DCM) and cool to 0 °C.
-
Add 1-Hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC).
-
Add the desired primary or secondary amine (3 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for a few hours and then at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Work up the filtrate to isolate the protected citric acid triamide.
Step 3: Deprotection of the Benzyl Ether
-
Dissolve the protected triamide in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the deprotection is complete (monitored by TLC or LC-MS).
-
Filter off the catalyst and concentrate the solvent to obtain the final citric acid triamide.
References
- 1. youtube.com [youtube.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 4. Benzyl Esters [organic-chemistry.org]
- 5. CN112574038A - Selective synthesis method of citric acid monoester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Triethyl ethane-1,1,2-tricarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Triethyl ethane-1,1,2-tricarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: Due to its high boiling point (approximately 99 °C at 0.5 mmHg), vacuum distillation is the most effective and commonly used method for purifying this compound.[1][2] This technique allows for distillation at a lower temperature, which is crucial to prevent thermal decomposition of the ester.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities include:
-
Inorganic salts: Such as sodium chloride, which are byproducts of the synthesis.[3]
-
Unreacted starting materials: Diethyl malonate and ethyl chloroacetate may be present if the reaction has not gone to completion.
-
Dialkylated byproducts: Formation of dialkylated malonic esters can occur, leading to structurally similar impurities that can be difficult to separate.[4]
-
Hydrolysis products: Partial or complete hydrolysis of the ester groups can lead to the corresponding carboxylic acids and ethanol, especially if exposed to acidic or basic conditions during workup.[3]
-
Colored impurities: The crude product may have a yellow or brown hue due to the formation of unsaturated aldehydic or ketonic impurities, especially at elevated temperatures.
Q3: What is a typical yield and purity for purified this compound?
A3: A well-optimized synthesis and purification process can yield high purity product. For instance, a reported synthesis followed by vacuum distillation afforded the product in 89% yield.[1] Commercially available this compound is often available in purities of 99%.[2] Purity is typically assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Q4: How can I effectively remove inorganic salts before distillation?
A4: Inorganic salts can be removed by washing the crude product with water in a separatory funnel. The salts will dissolve in the aqueous layer, which can then be separated from the organic layer containing the ester.[3] It is crucial to then dry the organic layer with an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove any residual water before proceeding to distillation.
Q5: What analytical techniques are recommended for assessing the purity of the final product?
A5: The purity of this compound can be effectively determined using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis and to isolate impurities for further characterization.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any residual starting materials or byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Distillation | 1. Incomplete reaction during synthesis. 2. Product loss during aqueous workup (hydrolysis). 3. Inefficient fractional distillation. 4. Thermal decomposition during distillation. | 1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Avoid strongly acidic or basic conditions during the workup. Use a mild base like sodium bicarbonate for neutralization. 3. Use a fractionating column and ensure a slow and steady distillation rate. 4. Ensure the vacuum is sufficiently low to keep the distillation temperature below the decomposition point. |
| Cloudy Distillate | 1. Water contamination in the crude product before distillation. 2. "Bumping" or "puking" of the distillation pot contents into the condenser. 3. Co-distillation with an impurity that has a similar boiling point. | 1. Thoroughly dry the organic layer with an anhydrous drying agent before distillation. 2. Ensure smooth boiling by using a stir bar or boiling chips. Do not overfill the distillation flask (ideally half-full). Reduce the heating rate.[6][7] 3. Improve the efficiency of the fractional distillation by using a longer column or a packed column. |
| Product is Colored (Yellow/Brown) | 1. Formation of colored byproducts during synthesis, often due to high reaction temperatures. 2. Thermal degradation during distillation. | 1. Consider treating the crude product with activated charcoal before distillation to adsorb colored impurities. 2. Ensure the distillation is performed under a high vacuum to minimize the distillation temperature. |
| Inconsistent Vacuum During Distillation | 1. Leaks in the distillation apparatus. 2. Inefficient vacuum pump. | 1. Check all glass joints and connections for proper sealing. Ensure all joints are properly greased. 2. Verify the vacuum pump is functioning correctly and the oil is clean. |
| Product Purity is Still Low After a Single Distillation | 1. Presence of impurities with boiling points close to the product. | 1. Perform a second fractional distillation, carefully collecting narrow boiling point fractions. 2. Consider alternative purification methods such as preparative HPLC for small quantities. |
Experimental Protocols
Protocol 1: General Purification of Crude this compound
-
Aqueous Wash:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake gently.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
-
Separate the organic layer.
-
-
Drying:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
-
Solvent Removal:
-
Remove the organic solvent using a rotary evaporator.
-
-
Vacuum Distillation:
-
Proceed with the detailed vacuum distillation protocol below.
-
Protocol 2: Detailed Vacuum Distillation
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a thermometer.
-
Ensure all glassware is dry and free of cracks.
-
Use a stir bar in the distillation flask for smooth boiling.
-
Grease all ground glass joints lightly to ensure a good seal.
-
Connect the apparatus to a vacuum trap and a vacuum pump.
-
-
Distillation Procedure:
-
Transfer the crude, dried this compound into the distillation flask.
-
Begin stirring and slowly evacuate the system.
-
Once the desired vacuum is reached (e.g., ~0.5 mmHg), begin to heat the distillation flask gently using a heating mantle.
-
Collect any low-boiling foreshots in a separate receiving flask.
-
Increase the temperature gradually and collect the main fraction at the expected boiling point (e.g., ~99 °C at 0.5 mmHg).
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.
-
Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains.
-
Cool the apparatus to room temperature before releasing the vacuum.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₈O₆ |
| Molecular Weight | 246.26 g/mol |
| Boiling Point | 99 °C at 0.5 mmHg[1][2] |
| Density | 1.074 g/mL at 25 °C[2] |
| Refractive Index (n²⁰/D) | 1.429[2] |
Table 2: Typical Purification Parameters and Expected Outcomes
| Purification Step | Key Parameters | Expected Outcome |
| Aqueous Wash | Use of deionized water, saturated NaHCO₃, and brine. | Removal of inorganic salts and acidic impurities. |
| Drying | Anhydrous Na₂SO₄ or MgSO₄. | Removal of residual water. |
| Vacuum Distillation | Pressure: ~0.5 mmHg; Temperature: ~99 °C. | Separation from non-volatile impurities and compounds with significantly different boiling points. |
| Final Product | - | Colorless to pale yellow liquid with a purity of >98% (typically ~99%). |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for impure this compound.
References
- 1. Triethyl 1,1,2-ethanetricarboxylate | 7459-46-3 [chemicalbook.com]
- 2. Triethyl 1,1,2-ethanetricarboxylate 99 7459-46-3 [sigmaaldrich.com]
- 3. This compound | 7459-46-3 | Benchchem [benchchem.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. clawhammersupply.com [clawhammersupply.com]
- 7. distilmate.com [distilmate.com]
Preventing decomposition of Triethyl ethane-1,1,2-tricarboxylate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of Triethyl ethane-1,1,2-tricarboxylate during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during storage?
A1: The primary cause of decomposition is hydrolysis.[1][2][3] this compound can react with water, even atmospheric moisture, to break down into Ethane-1,1,2-tricarboxylic Acid and Ethanol. This reaction can be catalyzed by both acidic and basic conditions.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize decomposition, it is recommended to store this compound in a tightly sealed, airtight container in a cool, dry, and well-ventilated place.[4] Protection from light is also advisable, for instance, by using an amber glass vial. Storage under an inert atmosphere, such as argon or nitrogen, can further prevent degradation.
Q3: How can I tell if my sample of this compound has started to decompose?
A3: Visual signs of degradation can include a change in color (e.g., developing a yellowish tint) or a decrease in the clarity of the liquid. However, significant decomposition can occur without any visible changes.[5] The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), which can detect the presence of degradation products like Ethane-1,1,2-tricarboxylic Acid.[6]
Q4: Are there any chemical stabilizers I can add to prevent the decomposition of this compound?
A4: While the addition of stabilizers is a common practice for some esters, it is crucial to consider the downstream application of your this compound. For many research and pharmaceutical applications, the addition of other chemicals is undesirable. However, in some contexts, antioxidants or specific ester stabilizers like carbodiimides could be considered, but their compatibility and potential interference with your experiments must be thoroughly evaluated.
Troubleshooting Guide
Issue 1: I observe a decrease in the pH of my this compound sample over time.
-
Possible Cause: This is a strong indicator of hydrolysis, as one of the decomposition products is Ethane-1,1,2-tricarboxylic Acid.
-
Suggested Solution:
-
Confirm the presence of the carboxylic acid and a decrease in the concentration of the triester using an appropriate analytical method like HPLC.
-
Review your storage conditions. Ensure the container is tightly sealed to prevent moisture ingress. If the sample has been opened multiple times, consider aliquoting it into smaller, single-use vials under an inert atmosphere for future use.
-
Issue 2: My analytical results (e.g., HPLC, NMR) show unexpected peaks that were not present in the fresh sample.
-
Possible Cause: These new peaks likely correspond to decomposition products. Hydrolysis would result in peaks for Ethane-1,1,2-tricarboxylic Acid and ethanol. Other unexpected peaks could arise from reactions with contaminants.
-
Suggested Solution:
-
Attempt to identify the impurity peaks by comparing their retention times or mass spectra with those of known standards of the expected degradation products.
-
If hydrolysis is confirmed, follow the recommendations in "Issue 1".
-
If other impurities are detected, scrutinize your handling and storage procedures for potential sources of contamination. Ensure all glassware is scrupulously clean and dry.
-
Issue 3: I am experiencing inconsistent results in my experiments using this compound from a previously opened bottle.
-
Possible Cause: The concentration of the active ester may have decreased due to decomposition, leading to stoichiometric inaccuracies in your reactions. The presence of degradation products could also interfere with your experimental outcomes.
-
Suggested Solution:
-
It is highly recommended to re-analyze the purity of the stored this compound before use, especially for sensitive applications.
-
If degradation is significant, it is best to use a fresh, unopened sample to ensure the reliability and reproducibility of your experiments.
-
For ongoing work, implement a practice of dating opened containers and periodically re-evaluating their purity.
-
Quantitative Data on Decomposition
| Factor | Condition | Effect on Hydrolysis Rate | Relative Rate Constant (Illustrative) |
| pH | Acidic (e.g., pH 3) | Increased | 10 |
| Neutral (pH 7) | Minimal | 1 | |
| Basic (e.g., pH 11) | Significantly Increased | 1000 | |
| Temperature | 4 °C | Very Slow | 0.1 |
| 25 °C (Room Temp) | Moderate | 1 | |
| 40 °C | Accelerated | 5 |
Note: The relative rate constants are for illustrative purposes to demonstrate the magnitude of the effects and are not specific experimental values for this compound.
Experimental Protocols
Protocol for Accelerated Stability Study of this compound
This protocol outlines a procedure for conducting an accelerated stability study to evaluate the potential for decomposition of this compound under stressed conditions.
1. Materials and Equipment:
-
This compound (high purity)
-
Amber glass vials with airtight caps
-
Temperature and humidity-controlled stability chamber
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., Newcrom R1 or equivalent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for MS-compatible mobile phase) or Phosphoric acid
-
Volumetric flasks and pipettes
-
Analytical balance
2. Sample Preparation:
-
Aliquot approximately 1 mL of high-purity this compound into several amber glass vials.
-
Tightly seal the vials. For a more rigorous study, the headspace of the vials can be purged with an inert gas (e.g., nitrogen or argon) before sealing.
-
Prepare a sufficient number of samples for each time point and storage condition.
3. Storage Conditions:
-
Place the vials in a stability chamber set to accelerated conditions, for example, 40°C and 75% relative humidity (RH).
-
Store a set of control samples at the recommended long-term storage condition (e.g., 4°C).
4. Testing Schedule:
-
Analyze a sample at the beginning of the study (T=0).
-
Withdraw and analyze samples from the accelerated and control conditions at predetermined time points (e.g., 1, 3, and 6 months).
5. Analytical Method (HPLC):
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).[7]
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve. Also, prepare a standard of Ethane-1,1,2-tricarboxylic Acid if available.
-
Sample Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a solution of the sample in the mobile phase at a known concentration.
-
Inject the prepared sample and standards onto the HPLC system.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using the calibration curve.
-
Identify and, if possible, quantify the peak corresponding to Ethane-1,1,2-tricarboxylic Acid.
-
Compare the purity of the samples stored under accelerated conditions to the control samples over time.
-
Visualizations
Caption: Decomposition pathway of this compound via hydrolysis.
Caption: Experimental workflow for an accelerated stability study.
References
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Accelerated Stability Testing: A Step-by-Step Guide to Fast-Tracking Product Stability – StabilityStudies.in [stabilitystudies.in]
Troubleshooting low conversion rates in reactions with Triethyl ethane-1,1,2-tricarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving Triethyl ethane-1,1,2-tricarboxylate.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in reactions utilizing this compound, often synthesized via alkylation of diethyl malonate with an ethyl haloacetate, can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these issues.
Question: My reaction is showing a low yield of the desired this compound. What are the common causes and how can I improve the conversion rate?
Answer:
Low conversion rates can stem from several side reactions and suboptimal reaction conditions. The most common culprits include dialkylation of the malonic ester, competing elimination reactions, and hydrolysis of the ester functionalities. Careful control of stoichiometry, choice of base, and reaction temperature is crucial for maximizing the yield of the desired mono-alkylation product.[1][2][3]
Below is a troubleshooting workflow to diagnose and address potential issues:
References
Technical Support Center: Scaling Up the Synthesis of Triethyl Ethane-1,1,2-tricarboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Triethyl ethane-1,1,2-tricarboxylate, with a focus on scaling up the process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion. | - Increase reaction time: Monitor the reaction progress using techniques like TLC or GC analysis. - Optimize temperature: Ensure the reaction is maintained at the optimal temperature for the specific protocol. - Improve mixing: Inadequate agitation can lead to localized areas of low reactant concentration. For larger scale reactions, ensure the stirring is vigorous enough to maintain a homogeneous mixture.[1] |
| Side reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product. | - Control temperature: Exothermic reactions can lead to temperature spikes, promoting side reactions. Ensure adequate cooling is available, especially during scale-up.[1] - Slow reagent addition: Adding reagents too quickly can lead to localized high concentrations and increase the likelihood of side reactions.[1] - Inert atmosphere: The reaction is sensitive to moisture, which can lead to hydrolysis of the ester groups.[2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Hydrolysis of esters: Presence of water can lead to the hydrolysis of the triester to the corresponding carboxylic acids.[2] | - Use anhydrous reagents and solvents: Ensure all starting materials and solvents are thoroughly dried before use. - Work-up conditions: Avoid prolonged exposure to acidic or basic aqueous conditions during the work-up. | |
| Product Purity Issues | Presence of starting materials: Unreacted diethyl malonate or ethyl chloroacetate may contaminate the final product. | - Optimize stoichiometry: Ensure the molar ratios of the reactants are optimized for complete conversion. - Purification: Utilize fractional distillation under reduced pressure to separate the product from lower-boiling starting materials. |
| Formation of diethyl 2,2-bis(ethoxycarbonyl)succinate: A potential side product from the reaction of the product with another molecule of the enolate. | - Control stoichiometry and reaction time: Careful control over the amount of base and reaction time can minimize this side reaction. - Purification: Fractional distillation can be effective in separating this higher-boiling impurity. | |
| Inorganic salt impurities: Salts like sodium chloride may be present from the reaction work-up.[2] | - Aqueous wash: Wash the organic layer thoroughly with water to remove water-soluble salts. - Brine wash: A final wash with a saturated sodium chloride solution can help to break up emulsions and further remove water. | |
| Scale-Up Challenges | Poor heat transfer: The surface area-to-volume ratio decreases as the reactor size increases, making temperature control more difficult.[1] | - Reactor selection: Use a jacketed reactor with a suitable heat transfer fluid to ensure efficient heating and cooling. - Monitor internal temperature: Use a temperature probe to monitor the internal reaction temperature and adjust the heating/cooling as needed. |
| Inefficient mixing: Achieving homogeneous mixing is more challenging in larger reactors.[1] | - Impeller design: Select an appropriate impeller (e.g., anchor, turbine) and agitation speed to ensure good mixing throughout the reactor volume. - Baffles: The use of baffles can improve mixing efficiency and prevent vortex formation. | |
| Exothermic reaction runaway: The reaction can be exothermic, and poor temperature control on a large scale can lead to a runaway reaction. | - Controlled addition of reagents: Add the electrophile (ethyl chloroacetate) at a controlled rate to manage the heat evolution. - Emergency cooling: Have an emergency cooling system in place. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method is the alkylation of diethyl malonate with ethyl chloroacetate in the presence of a base like sodium ethoxide.[3]
Q2: What are the critical parameters to control during the reaction?
A2: The most critical parameters are temperature, reaction time, and the rate of addition of reagents. Careful control of these parameters is essential to maximize yield and minimize the formation of impurities.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots from the reaction mixture at regular intervals.
Q4: What is the best method for purifying the final product?
A4: The most common and effective method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[3]
Q5: What safety precautions should be taken when handling the reagents?
A5: Sodium metal is highly reactive and flammable; it should be handled under an inert atmosphere and away from water. Diethyl malonate and ethyl chloroacetate are irritants. Appropriate personal protective equipment (PPE), such as gloves, goggles, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is based on a reported procedure and is suitable for a laboratory setting.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) |
| Sodium Metal | 22.99 | 23 | 1 | - |
| Anhydrous Ethanol | 46.07 | - | - | 500 |
| Diethyl Malonate | 160.17 | 160 | 1 | 145 |
| Ethyl Chloroacetate | 122.55 | 117 | 0.95 | 101 |
| Dichloromethane | 84.93 | - | - | 1500 |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
| Water | 18.02 | - | - | 2000 |
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), slowly add sodium metal (23 g, 1 mol) in small pieces to anhydrous ethanol (500 mL) in a flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic and will generate hydrogen gas.
-
After all the sodium has dissolved, add diethyl malonate (160 g, 1 mol) dropwise over 30 minutes.
-
Cool the reaction mixture to 15°C.
-
Add ethyl chloroacetate (117 g, 0.95 mol) dropwise over 30 minutes, maintaining the temperature at 15°C.
-
After the addition is complete, heat the mixture to reflux and maintain for 6 hours.
-
After the reaction is complete, pour the mixture into 2 liters of water.
-
Extract the aqueous phase with dichloromethane (3 x 500 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify the crude product by vacuum distillation to afford this compound.
Expected Yield: 220 g (89%).[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Managing exothermic reactions in the synthesis of tricarboxylate esters
Welcome to the Technical Support Center for the synthesis of tricarboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to managing exothermic reactions and other common challenges encountered during these syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exothermic reactions in tricarboxylate ester synthesis?
A1: The primary cause of heat generation in the synthesis of tricarboxylate esters, such as citrates, is the esterification reaction itself, particularly when catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid. The reaction between a carboxylic acid and an alcohol to form an ester is an exothermic process.
Q2: How can I control the temperature of my esterification reaction?
A2: Temperature control is crucial for safety and product quality. Key methods include:
-
Slow Addition of Catalyst: The acid catalyst should be added slowly and in a controlled manner to the reaction mixture. This allows for the gradual release of heat, preventing a rapid temperature spike.
-
Cooling Baths: Utilize a cooling bath (e.g., ice-water or a controlled-temperature circulator) to dissipate the heat generated during the reaction.
-
Controlled Reagent Addition: In some cases, adding one of the reactants (e.g., the alcohol) portion-wise can help manage the exotherm.
-
Efficient Stirring: Good agitation ensures even heat distribution throughout the reaction mixture, preventing the formation of localized hot spots.
Q3: What are the common side reactions to be aware of?
A3: Common side reactions include:
-
Ether Formation: At elevated temperatures, the alcohol reactant can undergo acid-catalyzed dehydration to form an ether. This is more prevalent with primary alcohols. To minimize this, maintain the recommended reaction temperature and avoid overheating.
-
Dehydration of Citric Acid: In the case of citrate esters, citric acid can dehydrate to form aconitic acid, which can then be esterified to form aconitate esters. This can be minimized by careful temperature control.
-
Product Discoloration: Overheating or prolonged reaction times can lead to the formation of colored impurities. Using a high-quality catalyst and maintaining an inert atmosphere (e.g., with nitrogen) can help prevent this.[1]
Q4: My reaction yield is low. What are the likely causes and how can I improve it?
A4: Low yields in esterification are often due to the reversible nature of the reaction. To drive the equilibrium towards the product side, it is essential to remove the water that is formed as a byproduct. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) to continuously remove water from the reaction mixture.
-
Using an Excess of One Reactant: Employing a molar excess of the alcohol can also shift the equilibrium towards the formation of the ester.
Q5: What are the advantages of using p-toluenesulfonic acid (p-TsOH) over sulfuric acid?
A5: While both are effective catalysts, p-TsOH offers several advantages:
-
Solid and Easier to Handle: p-TsOH is a solid, which makes it easier and safer to weigh and handle compared to liquid sulfuric acid.
-
Less Dehydrating: It is less prone to causing charring and discoloration of the product.
-
Better Solubility in Organic Solvents: p-TsOH is generally more soluble in the organic reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Sudden Temperature Spike | - Catalyst added too quickly.- Inadequate cooling.- Reaction scale-up without adjusting cooling capacity. | - Immediately enhance cooling by adding more ice to the bath or lowering the circulator temperature.- If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a cold, inert solvent or a suitable neutralizing agent.- For future reactions, add the catalyst more slowly and ensure adequate cooling capacity for the scale of the reaction. |
| Product is Dark/Discolored | - Overheating.- Use of a low-purity catalyst.- Presence of oxygen. | - Maintain the reaction temperature within the recommended range.- Use a high-purity grade of catalyst.- Conduct the reaction under an inert atmosphere (e.g., nitrogen).- The final product can be decolorized by treating with activated carbon followed by filtration.[1] |
| Formation of a Solid Precipitate | - Unreacted citric acid precipitating upon cooling.- The product ester has a high melting point and is solidifying. | - Ensure the reaction has gone to completion by monitoring the acid number.- If the product is a solid at room temperature, gentle heating may be required during workup. |
| Reaction Stalls (Acid number remains high) | - Insufficient catalyst.- Water not being effectively removed.- Loss of volatile reactants. | - Add a small additional amount of catalyst.- Ensure the Dean-Stark apparatus is functioning correctly and that there are no leaks in the system.- Use a reflux condenser to prevent the loss of volatile alcohols. |
| Phase Separation Issues During Workup | - Incomplete neutralization.- Formation of emulsions. | - Ensure complete neutralization by checking the pH of the aqueous layer.- Add a small amount of brine (saturated NaCl solution) to help break up emulsions. |
Experimental Protocols
Synthesis of Tributyl Citrate
This protocol describes the synthesis of tributyl citrate using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.
Materials:
-
Citric Acid: 1.0 mole
-
n-Butanol: 4.5 moles
-
p-Toluenesulfonic acid monohydrate: 0.05 moles
-
Toluene: 200 mL
Procedure:
-
Set up a reaction flask equipped with a mechanical stirrer, a Dean-Stark apparatus, a condenser, and a temperature probe.
-
To the flask, add citric acid, n-butanol, and toluene.
-
Begin stirring and heat the mixture to reflux.
-
Once the mixture is refluxing and water begins to collect in the Dean-Stark trap, add the p-toluenesulfonic acid catalyst.
-
Maintain the reaction temperature at approximately 120-130°C.
-
Continuously remove the water collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the acid number of the reaction mixture periodically. The reaction is considered complete when the acid number is below a target value.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a dilute solution of sodium carbonate to neutralize the catalyst and any remaining citric acid.
-
Wash with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the toluene and excess n-butanol by vacuum distillation to obtain the crude tributyl citrate.
-
For higher purity, the crude product can be further purified by vacuum distillation.
Quantitative Data for Tricarboxylate Ester Synthesis
| Ester | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Reaction Temp. (°C) | Reaction Time (h) | Typical Yield (%) |
| Triethyl Citrate | Ethanol | Sulfuric Acid | 1:5 | 110-120 | 4-6 | 85-95 |
| Tributyl Citrate | n-Butanol | p-TsOH | 1:4.5 | 120-130 | 3-5 | >95 |
| Trihexyl Citrate | n-Hexanol | Sulfuric Acid | 1:4 | 130-140 | 5-7 | >90 |
| Trioctyl Citrate | n-Octanol | Naphthalenesulfonic acid methylal | 1:4.5 | 140-150 | ~4 | 97.5-99.6[2] |
Visualizations
Caption: Workflow for managing exothermic reactions in tricarboxylate ester synthesis.
Caption: Troubleshooting logic for common issues in tricarboxylate ester synthesis.
References
Removal of inorganic salts from Triethyl ethane-1,1,2-tricarboxylate crude product
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of inorganic salts from crude Triethyl ethane-1,1,2-tricarboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove inorganic salts from my crude this compound product?
A1: Inorganic salts, often byproducts from the synthesis (e.g., sodium chloride), are common impurities.[1] These salts are typically insoluble in the organic product and can interfere with subsequent reactions, affect the accuracy of yield calculations, and compromise the purity of the final compound. Their removal is a critical step in the workup and purification process.
Q2: What is the most effective method for removing inorganic salts?
A2: The most common and highly effective method is washing the crude product with water in a process called liquid-liquid extraction.[1][2] Inorganic salts are highly soluble in water but have very limited solubility in organic solvents, while the ester product is soluble in organic solvents but has low solubility in water.[1][3] This difference in solubility allows for the selective transfer of the salt from the organic phase to the aqueous phase, which can then be separated.
Q3: What should I do if my crude product is a solid or highly viscous liquid mixed with solid salts?
A3: If there is a large amount of solid inorganic salt, you can perform a direct filtration as a preliminary step to separate the bulk of the solid salt from the liquid product mixture.[1][4] Following filtration, an aqueous wash is still recommended to remove any remaining dissolved or finely dispersed salts.
Q4: What is a "brine wash" and why is it beneficial?
A4: A brine wash involves washing the organic layer with a saturated aqueous solution of sodium chloride (NaCl). This is typically done after an initial water wash. The high salt concentration in the brine reduces the solubility of the organic ester in the aqueous layer, thus minimizing product loss.[5] It also helps to break up emulsions and draws water out of the organic layer, aiding the subsequent drying step.
Q5: How do I confirm that all the water has been removed from my organic layer after washing?
A5: After separating the organic layer, it is dried using an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1] To confirm sufficient drying, add the drying agent and swirl the flask. If the drying agent remains free-flowing and does not clump together, and the solution is clear (not cloudy), the product is likely dry.[6] If it clumps, more drying agent is needed.
Q6: Can I use distillation to remove the inorganic salts directly?
A6: No, distillation is not suitable for removing non-volatile impurities like inorganic salts. Distillation separates compounds based on differences in their boiling points.[7] this compound is purified by vacuum distillation to prevent thermal decomposition, but this is performed after the inorganic salts have been removed by extraction or filtration.[1][4]
Data Presentation
Table 1: Solubility of Key Components in Various Solvents
| Compound | Solvent | Solubility at 25°C (approx.) |
| This compound | Water | Limited solubility[1] |
| This compound | Ethanol, Ether | Soluble[1] |
| Sodium Chloride (NaCl) | Water | ~360 g/L[3] |
| Sodium Chloride (NaCl) | Ethanol | ~6.5 g/L[8][9] |
| Sodium Chloride (NaCl) | Diethyl Ether | Very low / Insoluble |
Table 2: Physical Properties of this compound
| Property | Value |
| CAS Number | 7459-46-3[10] |
| Molecular Formula | C₁₁H₁₈O₆[10] |
| Molecular Weight | 246.26 g/mol [1] |
| Appearance | Clear, colorless liquid[11] |
| Boiling Point | 99 °C at 0.5 mmHg 134-135 °C at 2.5 Torr[10] |
| Density | ~1.074 g/mL at 25 °C |
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| An emulsion forms during the aqueous wash, and the layers will not separate. | - Vigorous shaking of the separatory funnel.- Presence of acidic or basic impurities acting as surfactants. | - Allow the mixture to stand undisturbed for a longer period.- Gently swirl the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution), which can help break the emulsion by increasing the ionic strength of the aqueous phase.[5]- If the emulsion persists, filter the mixture through a pad of Celite or glass wool. |
| A white solid (precipitate) remains in the organic layer after washing. | - The inorganic salt concentration in the aqueous phase has reached saturation, preventing more salt from dissolving.- The salt is not what you think it is and has low water solubility. | - Perform a second or third wash with fresh deionized water to dissolve the remaining salt.- Increase the volume of water used in the wash. |
| The final product yield is significantly lower than expected. | - The ester has some solubility in the aqueous wash, leading to product loss.- Multiple washes with large volumes of water have extracted some of the product. | - Use brine for the final wash to decrease the solubility of the ester in the aqueous phase.[5]- Perform back-extraction: Extract the combined aqueous layers with a small amount of fresh organic solvent (e.g., diethyl ether) to recover any dissolved product. |
| The purified ester appears cloudy or hazy. | - The product still contains residual water. The drying step was incomplete. | - Add more anhydrous drying agent (e.g., MgSO₄) to the organic solution and swirl.- Allow the solution to stand over the drying agent for a longer period (e.g., 15-30 minutes) before filtering.- Ensure the drying agent is fresh and has not been exposed to atmospheric moisture. |
| The pH of the organic product is acidic or basic after purification. | - The crude product contained unreacted acidic or basic starting materials or catalysts that were not fully removed by the water wash. | - Wash the organic layer with a dilute basic solution (e.g., 5% sodium bicarbonate) to remove acidic impurities.[12][13] Be sure to vent the separatory funnel frequently as CO₂ gas may be produced.- Wash with a dilute acidic solution (e.g., 1M HCl) to remove basic impurities.- Follow any acid/base wash with a final water or brine wash to remove residual acid/base. |
Experimental Protocols
Protocol 1: Standard Aqueous Wash for Salt Removal (Liquid-Liquid Extraction)
-
Transfer the crude this compound product to a separatory funnel of appropriate size. If the product is highly viscous, dissolve it in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) first.
-
Add a volume of deionized water approximately equal to the volume of the organic layer.
-
Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.
-
Gently shake or swirl the funnel for 1-2 minutes to ensure thorough mixing of the two phases. Vent periodically.
-
Place the funnel back on a ring stand and allow the layers to fully separate. The aqueous layer (containing the dissolved salts) is typically the denser, bottom layer.
-
Carefully drain and collect the lower aqueous layer.
-
Repeat the washing process (steps 2-6) one or two more times with fresh water. For the final wash, it is recommended to use a saturated brine solution to minimize product loss and aid in drying.[5]
-
Drain the final aqueous layer, then pour the remaining organic layer out through the top opening of the funnel into a clean, dry Erlenmeyer flask.
Protocol 2: Drying the Salt-Free Organic Layer
-
To the Erlenmeyer flask containing the washed organic layer, add a small amount of an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1] A common rule of thumb is to add enough to cover the bottom of the flask.
-
Gently swirl the flask. Observe the drying agent. If it clumps together, add more until some of the powder remains free-flowing.[6]
-
Allow the mixture to stand for 10-15 minutes to ensure all water is absorbed.
-
Remove the drying agent by gravity filtration or by decanting the solution into a clean, dry round-bottom flask, ready for solvent removal or further purification like distillation.
Purification Workflow
References
- 1. This compound | 7459-46-3 | Benchchem [benchchem.com]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CN101003480B - Ethane 1,1,2 - ethyl ester tricarboxylic acid, preparation method, and application as plasticizer - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. seniorchem.com [seniorchem.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. nbinno.com [nbinno.com]
- 12. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 13. reddit.com [reddit.com]
Technical Support Center: Effective Drying of Triethyl ethane-1,1,2-tricarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective drying of Triethyl ethane-1,1,2-tricarboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the drying process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the drying of this compound, presented in a question-and-answer format.
Issue 1: Incomplete Water Removal (Product appears cloudy or wet)
-
Question: After the drying procedure, my this compound still appears cloudy, or Karl Fischer titration indicates a high water content. What could be the cause?
-
Answer: Incomplete drying can result from several factors. A common issue is the use of an insufficient amount of drying agent or insufficient contact time. The choice of drying agent and the initial water content of the product are also critical. To troubleshoot, consider the following:
-
Increase the amount of drying agent: Add more of the selected anhydrous salt until it no longer clumps together.
-
Extend the contact time: Allow the product to stand over the drying agent for a longer period, with occasional swirling. For molecular sieves, a contact time of 24-48 hours is recommended for achieving very low water content.
-
Pre-dry with brine: Before using a solid drying agent, wash the organic solution with a saturated aqueous sodium chloride (brine) solution. This will remove the bulk of the dissolved water and improve the efficiency of the final drying step.[1][2]
-
Re-evaluate the drying agent: For very low water content requirements, consider using a more efficient drying agent like activated 3Å molecular sieves.
-
Issue 2: Product Decomposition or Low Yield
-
Question: I am observing a lower than expected yield of this compound after drying, and I suspect decomposition. What could be causing this?
-
Answer: this compound is an ester and is susceptible to hydrolysis, especially under acidic or basic conditions.[3] The choice of drying agent is crucial to prevent decomposition.
-
Avoid acidic or basic drying agents: Drying agents such as calcium chloride can be slightly acidic, while others may have basic properties. These can catalyze the hydrolysis of the ester. Opt for neutral drying agents like anhydrous sodium sulfate or magnesium sulfate.
-
Work at low temperatures: Perform all aqueous washes with cold solutions to minimize the rate of hydrolysis.[2]
-
Minimize contact time with aqueous phases: During the workup, separate the organic and aqueous layers promptly to reduce the risk of hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the most suitable drying agents for this compound?
A1: The most suitable drying agents are neutral and unreactive towards esters. Anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) are commonly used and effective. For achieving very low water levels, activated 3Å molecular sieves are an excellent choice, although they require a longer contact time.[4][5][6]
Q2: How do I know when the this compound is dry?
A2: Visually, when using anhydrous salts like sodium sulfate, the drying agent should no longer clump together but appear as a free-flowing powder in the solution. For quantitative analysis, Karl Fischer titration is the most accurate method to determine the residual water content.
Q3: Can I use heat to speed up the drying process?
A3: It is generally not recommended to heat this compound in the presence of water or a drying agent, as this can accelerate hydrolysis and lead to product decomposition. Drying should be performed at room temperature.
Q4: What are common impurities that can affect the drying process?
A4: A common impurity from the synthesis of this compound is inorganic salts. These are typically removed by an aqueous wash before the drying step. Residual acidic or basic catalysts from the synthesis can also promote hydrolysis and should be neutralized and removed during the workup.
Data Presentation
Table 1: Comparison of Common Drying Agents for Organic Solvents (General Reference)
| Drying Agent | Capacity | Speed | Efficiency (Final Water Content) | Compatibility with Esters |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Moderate | Moderate (~100-200 ppm) | Excellent (Neutral) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Moderate | Fast | Good (~50-100 ppm) | Excellent (Neutral) |
| Anhydrous Calcium Chloride (CaCl₂) | High | Fast | Good (~50-100 ppm) | Caution (Slightly acidic) |
| 3Å Molecular Sieves | Moderate | Slow | Excellent (<10 ppm) | Excellent (Neutral) |
| 4Å Molecular Sieves | Moderate | Slow | Excellent (<10 ppm) | Excellent (Neutral) |
Note: The efficiency data is based on the drying of common organic solvents and serves as a general guideline. Actual performance may vary depending on the specific conditions and the initial water content of the this compound.
Experimental Protocols
Protocol 1: Standard Drying Procedure using Anhydrous Sodium Sulfate
-
Initial Wash: In a separatory funnel, wash the organic solution containing this compound with an equal volume of saturated aqueous sodium chloride (brine) solution.
-
Separation: Allow the layers to separate completely and drain the lower aqueous layer.
-
Transfer: Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Addition of Drying Agent: Add anhydrous sodium sulfate in small portions while swirling the flask. Continue adding until the newly added salt no longer clumps together and remains free-flowing.
-
Contact Time: Allow the mixture to stand for at least 15-30 minutes, with occasional swirling.
-
Separation from Desiccant: Decant or filter the dried solution to remove the sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the dry this compound.
Protocol 2: High-Efficiency Drying using Molecular Sieves
-
Activation of Molecular Sieves: Activate 3Å or 4Å molecular sieves by heating them in a laboratory oven at 250-300°C for at least 3 hours under a vacuum or a stream of inert gas. Allow them to cool to room temperature in a desiccator before use.
-
Initial Wash: Perform a brine wash as described in Protocol 1.
-
Addition of Molecular Sieves: Add the activated molecular sieves to the organic solution (approximately 10-20% by weight of the solvent).
-
Contact Time: Seal the flask and allow it to stand for 24-48 hours, with occasional swirling.
-
Separation: Carefully decant or filter the dried solution to remove the molecular sieves.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the dry product.
Mandatory Visualization
Caption: Troubleshooting workflow for drying this compound.
Caption: Logical flow for selecting a suitable drying agent.
References
Validation & Comparative
A Comparative Guide to Triethyl Ethane-1,1,2-tricarboxylate and Diethyl Malonate in Synthesis
In the realm of organic synthesis, particularly in the construction of carbon-carbon bonds, active methylene compounds are indispensable tools. Among these, diethyl malonate (DEM) is a cornerstone reagent, celebrated for its versatility and predictability in reactions like the malonic ester synthesis. A more complex, yet structurally intriguing alternative is triethyl ethane-1,1,2-tricarboxylate (TETC). This guide provides an objective, data-driven comparison of these two reagents to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their synthetic strategies.
Physicochemical Properties: A Side-by-Side Look
The fundamental physical and chemical properties of a reagent dictate its handling, reactivity, and ideal reaction conditions. Diethyl malonate is a well-characterized, colorless liquid with a distinct apple-like odor.[1] this compound is also a clear, colorless liquid.[2] A summary of their key properties is presented below.
| Property | Diethyl Malonate | This compound |
| CAS Number | 105-53-3[1][3] | 7459-46-3[4][5] |
| Molecular Formula | C₇H₁₂O₄[1][6] | C₁₁H₁₈O₆[5][7] |
| Molecular Weight | 160.17 g/mol [1][6] | 246.26 g/mol [4][5] |
| Boiling Point | 199 °C[1][3] | 134-135 °C @ 2.5 Torr[7]; 99 °C @ 0.5 mmHg[2] |
| Density | 1.055 g/mL at 25 °C[1][3] | 1.074 g/mL at 25 °C[2]; 1.1018 g/cm³ at 22 °C[7] |
| pKa (Acidity) | ~13 (in water); 12.36 (strongest acidic) | ~11.78 (Predicted)[2] |
| Appearance | Colorless liquid[1] | Clear colorless liquid[2] |
| Odor | Apple-like[1] | Not specified |
Core Reactivity and Synthetic Applications
While both molecules serve as sources of stabilized carbanions, their structural differences lead to distinct applications in synthesis.
Diethyl Malonate (DEM): The Classic Workhorse
DEM's utility stems from the acidity of the α-protons located on the methylene carbon flanked by two ester groups (pKa ≈ 13). This allows for easy deprotonation with a moderately strong base, like sodium ethoxide, to form a stable enolate. This nucleophile is central to several cornerstone reactions:
-
Malonic Ester Synthesis: This classic sequence allows for the synthesis of mono- or di-substituted acetic acids.[8][9] The process involves alkylation of the malonate enolate, followed by hydrolysis of the esters and subsequent decarboxylation upon heating.[10]
-
Knoevenagel Condensation: DEM serves as the active methylene component in condensations with aldehydes and ketones to form α,β-unsaturated systems.[11][12][13]
-
Michael Addition: The DEM enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate fashion.[14]
-
Synthesis of Heterocycles: DEM is a key precursor in the synthesis of various heterocyclic compounds, most notably barbiturates and their derivatives, through condensation with urea.[1][15][16]
References
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. Triethyl 1,1,2-ethanetricarboxylate | 7459-46-3 [chemicalbook.com]
- 3. Diethyl malonate | 105-53-3 [chemicalbook.com]
- 4. This compound | 7459-46-3 | Benchchem [benchchem.com]
- 5. This compound | C11H18O6 | CID 81961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. asianpubs.org [asianpubs.org]
- 12. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 13. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
Comparing reactivity of Triethyl ethane-1,1,2-tricarboxylate and trimethyl ethane-1,1,2-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of triethyl ethane-1,1,2-tricarboxylate and trimethyl ethane-1,1,2-tricarboxylate. The discussion is grounded in fundamental principles of organic chemistry, supported by general experimental observations for similar compounds, and includes detailed experimental protocols and visual workflows for key reactions.
Executive Summary
In the realm of organic synthesis, the choice between ethyl and methyl esters can significantly influence reaction outcomes. When comparing this compound and its trimethyl analogue, the primary distinguishing factor is the steric bulk of the ester group. Generally, the less sterically hindered trimethyl ester is expected to exhibit higher reactivity in reactions sensitive to steric effects, such as hydrolysis and decarboxylation.
Theoretical Comparison of Reactivity
The reactivity of these two compounds is primarily influenced by steric and electronic factors.
-
Steric Hindrance: The ethyl group is larger than the methyl group. This increased steric bulk in this compound can impede the approach of nucleophiles to the carbonyl carbon of the ester groups. Consequently, reactions such as base-catalyzed hydrolysis (saponification) are generally slower for the triethyl ester compared to the trimethyl ester.
-
Electronic Effects: The electronic effects of methyl and ethyl groups are very similar, with both being weakly electron-donating. Therefore, the difference in electronic influence on the reactivity of the carbonyl group is generally considered negligible compared to the more pronounced steric effects.
Reactivity in Key Chemical Transformations
Two common and important reactions for this class of compounds are hydrolysis and Krapcho decarboxylation.
Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, of the ester groups in these compounds yields the corresponding carboxylate salts, which upon acidification produce ethane-1,1,2-tricarboxylic acid. Due to the lesser steric hindrance around the carbonyl carbons, trimethyl ethane-1,1,2-tricarboxylate is anticipated to undergo saponification at a faster rate than its triethyl counterpart under identical conditions.
Krapcho Decarboxylation
The Krapcho decarboxylation is a reaction that removes one of the ester groups, typically from a β-keto ester or a malonic ester derivative, under neutral to slightly acidic conditions. This reaction proceeds via a nucleophilic attack on the alkyl group of the ester. Since this is an SN2-type reaction, it is highly sensitive to steric hindrance. The reaction is known to work best with methyl esters.[1] Therefore, trimethyl ethane-1,1,2-tricarboxylate is expected to undergo Krapcho decarboxylation more readily and under milder conditions than this compound.
Quantitative Data Summary
| Reaction Condition | Analyte | Parameter | This compound | Trimethyl Ethane-1,1,2-tricarboxylate |
| Base-Catalyzed Hydrolysis (Saponification) | Ester | Relative Rate Constant (k_rel) | 1 | >1 |
| Krapcho Decarboxylation | Ester | Typical Reaction Time | Longer | Shorter |
| Krapcho Decarboxylation | Ester | Typical Reaction Temperature | Higher | Lower |
Experimental Protocols
The following are generalized experimental protocols for the base-catalyzed hydrolysis and Krapcho decarboxylation of both triethyl and trimethyl ethane-1,1,2-tricarboxylate. Researchers should optimize these conditions for their specific needs.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
Objective: To hydrolyze the triester to ethane-1,1,2-tricarboxylic acid.
Materials:
-
Triethyl or Trimethyl ethane-1,1,2-tricarboxylate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the triester (1 equivalent) in ethanol (for the triethyl ester) or methanol (for the trimethyl ester).
-
Add a solution of NaOH or KOH (at least 3 equivalents) in water.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Remove the alcohol solvent using a rotary evaporator.
-
Dissolve the remaining aqueous residue in water and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a low pH (e.g., pH 1-2) by the slow addition of concentrated HCl.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethane-1,1,2-tricarboxylic acid.
-
The crude product can be purified by recrystallization.
Protocol 2: Krapcho Decarboxylation
Objective: To selectively remove one ester group.
Materials:
-
Triethyl or Trimethyl ethane-1,1,2-tricarboxylate
-
Lithium Chloride (LiCl) or Sodium Chloride (NaCl)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Diethyl ether or other suitable organic solvent for extraction
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the triester (1 equivalent), LiCl or NaCl (1-2 equivalents), a small amount of water (1-2 equivalents), and DMSO.
-
Attach a reflux condenser and heat the mixture to a high temperature (typically 150-180 °C) with vigorous stirring. The reaction progress can be monitored by TLC or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract several times with diethyl ether.
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for the base-catalyzed hydrolysis of triesters.
Caption: Workflow for the Krapcho decarboxylation of triesters.
References
Confirming the Structure of Triethyl ethane-1,1,2-tricarboxylate: A Comparative Guide to Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical research and pharmaceutical development, unambiguous structure confirmation is paramount. Triethyl ethane-1,1,2-tricarboxylate (C11H18O6, M.W.: 246.26 g/mol ), a versatile building block in organic synthesis, requires rigorous analytical characterization to ensure its identity and purity.[1][2][3] This guide provides a detailed comparison of mass spectrometry with other analytical techniques for the structural confirmation of this compound, supported by experimental data and protocols.
Mass Spectrometry: A Definitive Fingerprint
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For this compound, Electron Ionization (EI) is a common MS technique that provides a reproducible fragmentation pattern, acting as a molecular fingerprint to confirm its structure.
Upon ionization, the molecule (the molecular ion, [M]•+) undergoes characteristic fragmentation. The resulting mass spectrum shows a series of peaks, with the most intense peak known as the base peak. The molecular ion peak for this compound is expected at m/z 246, though it may be of low intensity due to the molecule's instability under EI conditions.
The fragmentation is dominated by cleavages related to the three ethyl ester groups. Key fragmentation pathways include the loss of an ethoxy radical (•OCH2CH3, 45 Da) to form an acylium ion, or the loss of an ethyl radical (•CH2CH3, 29 Da). Subsequent losses and rearrangements lead to a unique pattern of fragment ions.
Quantitative Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by several key fragments. The data below, sourced from the NIST Mass Spectrometry Data Center, summarizes the most significant ions observed.[1]
| m/z | Proposed Fragment Ion | Formula | Comments |
| 246 | [C11H18O6]•+ | C11H18O6 | Molecular Ion ([M]•+) |
| 201 | [M - •OCH2CH3]+ | C9H13O5 | Loss of an ethoxy radical |
| 173 | [M - •COOCH2CH3]+ | C8H13O4 | Base Peak . Loss of an ethoxycarbonyl radical |
| 155 | [C7H7O4]+ | C7H7O4 | Further fragmentation, potentially loss of water from m/z 173 |
| 127 | [C6H7O3]+ | C6H7O3 | Loss of an additional ethoxy group from a larger fragment |
| 29 | [CH3CH2]+ | C2H5 | Ethyl cation, a very common fragment from ethyl esters |
Data sourced from NIST Mass Spectrometry Data Center as referenced by PubChem CID 81961.[1]
Comparison with Alternative Analytical Techniques
While mass spectrometry is highly effective, a multi-technique approach is often employed for comprehensive structure confirmation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information.
| Technique | Information Provided | Strengths for This Molecule | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides definitive molecular weight and a unique fingerprint for identification. Highly sensitive. | Molecular ion may be weak or absent in EI. Does not provide detailed connectivity information on its own. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed atom connectivity and chemical environment. | Unambiguously shows the number and types of protons and carbons, confirming the ethyl groups and the ethane backbone. | Requires larger sample amounts than MS. More complex spectra can require significant expertise to interpret fully. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Clearly identifies the ester functional groups through strong C=O stretching vibrations (around 1730-1750 cm⁻¹) and C-O stretching. | Provides limited information about the overall molecular skeleton. Not suitable for distinguishing between similar ester-containing isomers. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This protocol outlines the general procedure for analyzing a liquid sample like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Instrument Parameters:
-
GC Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Set to 250°C with a split ratio (e.g., 50:1) to prevent column overloading.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Interface Temperature: 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 25 to 300.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Compare the obtained spectrum with a reference spectrum (e.g., from the NIST database) to confirm the fragmentation pattern and molecular ion.
-
Visualizing the Analysis
Diagrams created using Graphviz provide a clear visual representation of the fragmentation process and the overall analytical workflow.
References
A Comparative Guide to Validating the Purity of Triethyl Ethane-1,1,2-tricarboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of reagents like triethyl ethane-1,1,2-tricarboxylate (CAS No. 7459-46-3) is fundamental for the integrity and reproducibility of experimental outcomes. This guide provides an objective comparison of the primary analytical techniques for validating the purity of this compound, complete with experimental protocols and a discussion of their relative merits.
This compound is a versatile building block in organic synthesis. Impurities, which can arise from the synthetic route or degradation, may include unreacted starting materials, byproducts of side reactions, or hydrolysis products such as ethane-1,1,2-tricarboxylic acid and ethanol.[1] A multi-faceted analytical approach is often the most effective strategy for a comprehensive purity assessment.
Comparison of Key Analytical Techniques
The three most powerful and commonly employed techniques for determining the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, with mass-based identification and quantification. | Separation based on polarity and partitioning between a stationary and liquid mobile phase. | Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei. |
| Typical Purity Range (%) | > 99% | > 99% | > 98% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | High (mg/mL to µg/mL) |
| Limit of Quantitation (LOQ) | Low (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | High (mg/mL to µg/mL) |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Accuracy (% Recovery) | 95-105% | 98-102% | 99-101% |
| Alternative Products | Commercially available with 99% purity. | Analytical standards for esters are available.[2][3] | Certified reference materials for qNMR are available, though not specific to this compound. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative experimental protocols for the analysis of this compound using GC-MS, HPLC, and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds. It provides both quantitative data and structural information, making it excellent for identifying unknown impurities.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
Reagents:
-
Carrier Gas: Helium, high purity.
-
Solvent: Dichloromethane or Ethyl Acetate, HPLC grade.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent.
-
Instrumental Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split injection, 50:1 split ratio)
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Scan Range: 40-400 amu
-
-
Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is compared to the total area of all observed peaks.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for purity determination, particularly for non-volatile or thermally labile impurities.
Instrumentation:
-
HPLC system with a UV detector or a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID), as the analyte lacks a strong chromophore.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: Water (HPLC grade) with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% formic acid.
-
Solvent for sample preparation: A mixture of acetonitrile and water.
Procedure:
-
Sample Preparation: Dissolve approximately 20 mg of this compound in 10 mL of the sample solvent.
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm (for general impurity profiling)
-
Gradient Elution:
-
Start with 40% B, hold for 2 minutes.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 40% B and equilibrate for 5 minutes.
-
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Reagents:
-
Deuterated solvent: Chloroform-d (CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not have overlapping signals with the analyte (e.g., maleic anhydride or 1,3,5-trimethoxybenzene).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.
-
Instrumental Parameters:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account the molar masses and the number of protons for each signal.
Workflow and Logical Relationships
The process of validating the purity of this compound follows a logical workflow, from initial assessment to comprehensive quantification and identification of impurities.
Caption: A typical workflow for the comprehensive purity validation of a chemical compound.
Signaling Pathway for Impurity Identification
The identification of impurities often involves a deductive process, combining data from multiple analytical techniques.
Caption: Logical pathway for the identification of an unknown impurity.
References
Comparative study of different synthetic routes to Triethyl 1,1,2-ethanetricarboxylate
A Comparative Guide to the Synthesis of Triethyl 1,1,2-Ethanetricarboxylate
For Researchers, Scientists, and Drug Development Professionals
Triethyl 1,1,2-ethanetricarboxylate is a valuable intermediate in organic synthesis, particularly in the preparation of substituted carboxylic acids and other complex molecules relevant to nanomaterials and pharmaceutical development.[1][2] This guide provides a comparative analysis of the primary synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their applications.
Comparison of Synthetic Routes
The synthesis of Triethyl 1,1,2-ethanetricarboxylate is predominantly achieved through the alkylation of diethyl malonate. Variations in the alkylating agent and reaction conditions offer different advantages in terms of yield and procedure. Below is a summary of the most common methods.
Data Summary
| Synthetic Route | Key Reagents | Base/Catalyst | Solvent | Reaction Conditions | Yield | Reference |
| Route 1: Alkylation with Ethyl Chloroacetate | Diethyl malonate, Ethyl chloroacetate | Sodium ethoxide | Anhydrous ethanol, Dichloromethane | Reflux for 6 hours | 89% | [1] |
| Route 2: Alkylation with Ethyl Bromoacetate | Diethyl malonate, Ethyl bromoacetate | Sodium ethoxide | Absolute ethanol | 0°C to room temperature, overnight | Not specified | [3] |
| Route 3: Reaction with Ethyl Chloroformate | Diethyl malonate, Ethyl chloroformate | Magnesium, Iodine (catalyst) | Absolute ethanol, Ether | Heating on a steam bath | Not specified | [4] |
Experimental Protocols
Route 1: Alkylation of Diethyl Malonate with Ethyl Chloroacetate
This method stands out for its high reported yield and is a common choice for the synthesis of Triethyl 1,1,2-ethanetricarboxylate.[1]
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl malonate
-
Ethyl chloroacetate
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure: [1]
-
Preparation of Sodium Ethoxide: Slowly add sodium metal (23 g, 1 mole) to anhydrous ethanol (500 mL) under stirring until it is completely dissolved.
-
Addition of Diethyl Malonate: Add diethyl malonate (160 g, 1 mole) dropwise to the sodium ethoxide solution over 30 minutes.
-
Alkylation: After cooling the mixture to 15°C, add ethyl chloroacetate (117 g, 0.95 mole) dropwise over 30 minutes.
-
Reflux: Heat the reaction mixture to reflux for 6 hours.
-
Work-up: After the reaction is complete, pour the mixture into 2 liters of water. Extract the organic phase three times with dichloromethane (500 mL each).
-
Purification: Combine the organic extracts, dry with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. Purify the oily residue by vacuum distillation to yield Triethyl 1,1,2-ethanetricarboxylate (220 g, 89% yield).
Visualizing the Synthetic Pathway
The following diagram illustrates the primary synthetic route involving the alkylation of diethyl malonate.
Caption: Reaction scheme for the synthesis of Triethyl 1,1,2-ethanetricarboxylate.
Concluding Remarks
The synthesis of Triethyl 1,1,2-ethanetricarboxylate via the alkylation of diethyl malonate with ethyl chloroacetate offers a high-yield and straightforward procedure.[1] While other routes exist, this method is well-documented and provides a reliable pathway for obtaining this important synthetic intermediate. Researchers should consider the safety precautions for handling sodium metal and chlorinated reagents. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, purity needs, and available resources.
References
A Comparative Guide to Alternatives for Triethyl Ethane-1,1,2-tricarboxylate in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of complex molecules. Triethyl ethane-1,1,2-tricarboxylate has long served as a valuable C3 synthon, enabling the construction of intricate carbon skeletons. However, a range of alternative reagents offers distinct advantages in terms of reactivity, substrate scope, and ease of handling. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.
Executive Summary
This guide evaluates the performance of three primary alternatives to this compound: Diethyl Malonate, Meldrum's Acid, and Ethyl Acetoacetate. Each reagent presents a unique profile of reactivity and is suited for different synthetic transformations. Diethyl malonate is a versatile and cost-effective option for generating substituted acetic acid derivatives. Meldrum's acid exhibits exceptional acidity and thermal lability, making it ideal for Knoevenagel condensations and the formation of ketenes. Ethyl acetoacetate, a β-keto ester, is a cornerstone in the synthesis of ketones and heterocyclic compounds. A fourth alternative, Triethyl methanetricarboxylate, offers a sterically hindered yet highly functionalized platform for controlled mono-alkylation reactions.
Performance Comparison of Key Alternatives
The following tables summarize the key characteristics and representative reaction performance of this compound and its alternatives.
Table 1: General Properties and Reactivity Profile
| Reagent | Structure | Key Features | Primary Applications |
| This compound | EtOOC-CH(COOEt)-CH2-COOEt | Versatile C3 synthon, multiple reaction sites. | Synthesis of substituted succinic acids and polyfunctionalized molecules. |
| Diethyl Malonate | EtOOC-CH2-COOEt | Acidic methylene protons, cost-effective. | Malonic ester synthesis for carboxylic acids, alkylation, acylation.[1][2] |
| Meldrum's Acid | C6H8O4 | High acidity (pKa ~4.8), rigid cyclic structure. | Knoevenagel condensations, synthesis of ketenes, heterocyclic compounds.[3][4] |
| Ethyl Acetoacetate | CH3-CO-CH2-COOEt | Active methylene group flanked by ketone and ester. | Acetoacetic ester synthesis for ketones, synthesis of heterocycles.[5] |
| Triethyl methanetricarboxylate | CH(COOEt)3 | Sterically hindered, single acidic proton. | Mono-alkylation reactions, synthesis of substituted malonic esters.[6][7] |
Table 2: Representative Reaction Yields
| Reaction Type | Reagent | Substrates | Product | Yield (%) | Reference |
| Alkylation | Diethyl Malonate | 1-Bromobutane | Diethyl n-butylmalonate | ~60-70% | Based on typical malonic ester synthesis protocols. |
| Knoevenagel Condensation | Meldrum's Acid | Benzaldehyde | Benzylidene Meldrum's acid | >90% | [8][3] |
| Knoevenagel Condensation | Ethyl Acetoacetate | Benzaldehyde | Ethyl 2-acetyl-3-phenylacrylate | 55-78% | [9] |
| Multicomponent Reaction | Ethyl Acetoacetate | Aromatic aldehydes, urea | 1,4-Dihydropyridines | Excellent yields | [10] |
| Michael Addition | Diethyl Malonate | Cyclopentenone | Diethyl 3-oxocyclopentylmalonate | Not specified | [11] |
Experimental Protocols
Detailed methodologies for key synthetic transformations using the alternative reagents are provided below.
Protocol 1: Alkylation of Diethyl Malonate
This protocol describes the synthesis of a mono-alkylated malonic ester, a foundational step in the malonic ester synthesis.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Alkyl halide (e.g., 1-bromobutane)
-
Absolute ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring. Continue stirring for 30 minutes to ensure complete formation of the enolate.[12]
-
Add the alkyl halide dropwise to the enolate solution.
-
Gently heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.[12]
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain the mono-alkylated diethyl malonate.
Protocol 2: Knoevenagel Condensation with Meldrum's Acid
This protocol outlines the condensation of an aromatic aldehyde with Meldrum's acid to form an arylidene derivative.
Materials:
-
Meldrum's acid
-
Aromatic aldehyde (e.g., p-hydroxybenzaldehyde)
-
Indole (for three-component reaction)
-
L-proline (catalyst)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve Meldrum's acid, the aromatic aldehyde, and indole in acetonitrile.[8]
-
Add a catalytic amount of L-proline to the mixture.
-
Stir the reaction mixture at room temperature for approximately 47 hours.[13]
-
Monitor the reaction by TLC. Upon completion, the product can be isolated by filtration and recrystallized from a suitable solvent like ethanol.
Protocol 3: Knoevenagel Condensation with Ethyl Acetoacetate in an Ionic Liquid
This protocol details a greener approach to the Knoevenagel condensation using an ionic liquid as the solvent.[14]
Materials:
-
Ethyl 4-chloroacetoacetate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Morpholine
-
Glacial acetic acid
-
Ionic liquid [bmim(NTf2)]
-
4 Å molecular sieves
-
Diethyl ether
Procedure:
-
In a round-bottom flask, add the ionic liquid, morpholine, glacial acetic acid, and the aromatic aldehyde. Stir the mixture for 10 minutes at room temperature.[14]
-
Add ethyl 4-chloroacetoacetate and 4 Å molecular sieves to the mixture.[14]
-
Continue stirring at room temperature for 0.5 to 2 hours, monitoring the reaction by TLC.[14]
-
Upon completion, extract the product with diethyl ether (3x).
-
Combine the organic layers, evaporate the solvent, and purify the product by column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate key reaction workflows and logical relationships, providing a clear visual comparison of the synthetic utility of these reagents.
Caption: Workflow for the Malonic Ester Synthesis.
Caption: Multicomponent reaction pathway using Meldrum's Acid.
Caption: Logical comparison of reagent reactivity and outcomes.
Conclusion
The choice of a C3 synthon in complex molecule synthesis is a critical decision that influences reaction efficiency, yield, and the potential for downstream functionalization. While this compound remains a viable option, its alternatives—Diethyl Malonate, Meldrum's Acid, and Ethyl Acetoacetate—offer a broader palette of reactivity and, in many cases, more facile reaction conditions. For the synthesis of carboxylic acids, Diethyl Malonate provides a robust and economical pathway. Meldrum's Acid excels in reactions requiring high acidity and thermal decomposition to reactive intermediates. Ethyl Acetoacetate is the reagent of choice for constructing ketone-containing molecules and various heterocyclic systems. Finally, Triethyl methanetricarboxylate provides a unique tool for controlled mono-alkylation. By understanding the distinct advantages of each reagent, researchers can optimize their synthetic routes and accelerate the discovery and development of novel complex molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. connectjournals.com [connectjournals.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. ijarmps.org [ijarmps.org]
- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 10. researchgate.net [researchgate.net]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
A Comparative Guide to the Hydrolysis of Triethyl Ethane-1,1,2-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the hydrolysis of triethyl ethane-1,1,2-tricarboxylate, a key process for the synthesis of ethane-1,1,2-tricarboxylic acid. The latter is a valuable building block in the development of various pharmaceutical compounds and complex organic molecules. This document details the products of hydrolysis and offers a comparison of the two primary catalytic methods: acid-catalyzed and base-catalyzed hydrolysis. Experimental data, where available in the public domain, is presented to support these comparisons.
Hydrolysis of this compound: An Overview
The hydrolysis of this compound involves the cleavage of its three ester linkages to yield ethane-1,1,2-tricarboxylic acid and ethanol.[1] This reaction can be effectively carried out under both acidic and basic conditions.[1] The choice between these methods can significantly impact reaction efficiency and product yield.
Primary Hydrolysis Products:
-
Ethane-1,1,2-tricarboxylic acid
-
Ethanol
A potential side reaction, particularly under elevated temperatures, is the decarboxylation of the geminal dicarboxylic acid moiety in the product, which could lead to the formation of succinic acid. However, specific temperature thresholds for the decarboxylation of ethane-1,1,2-tricarboxylic acid are not well-documented in publicly available literature.
Comparative Analysis of Hydrolysis Methods
The two principal methods for the hydrolysis of this compound are acid-catalyzed and base-catalyzed (saponification) reactions. A key distinction is that base-catalyzed hydrolysis is an irreversible process, which generally leads to a more complete reaction, whereas acid-catalyzed hydrolysis is a reversible equilibrium-driven process.[1][2]
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Reaction Principle | Reversible equilibrium | Irreversible reaction |
| Typical Catalysts | Strong acids (e.g., HCl, H₂SO₄) | Strong bases (e.g., NaOH, KOH) |
| Anticipated Yield | Generally lower due to equilibrium | Generally higher due to irreversibility[2] |
| Reaction Rate | Typically slower | Often faster than acid-catalyzed hydrolysis[2] |
| Product Isolation | Direct extraction of the carboxylic acid | Requires an acidification step to protonate the carboxylate salt before extraction |
Experimental Protocols
Detailed experimental procedures for the hydrolysis of this compound are not extensively reported in peer-reviewed journals. However, based on general principles of ester hydrolysis, the following protocols can be outlined.
Base-Catalyzed Hydrolysis (Saponification)
This method is generally preferred for achieving higher yields due to the irreversible nature of the reaction.[2]
Materials:
-
This compound
-
Aqueous solution of a strong base (e.g., 10-20% Sodium Hydroxide)
-
Strong acid for workup (e.g., concentrated Hydrochloric Acid)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Dissolve this compound in the aqueous base solution in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate salt, causing the ethane-1,1,2-tricarboxylic acid to precipitate if it is insoluble, or to be available for extraction.
-
Extract the aqueous layer multiple times with a suitable organic solvent.
-
Combine the organic extracts and dry over an anhydrous drying agent.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude ethane-1,1,2-tricarboxylic acid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate).[3]
Acid-Catalyzed Hydrolysis
This method involves the use of a strong acid catalyst in the presence of excess water to drive the equilibrium towards the products.[4]
Materials:
-
This compound
-
Dilute aqueous solution of a strong acid (e.g., dilute sulfuric acid or hydrochloric acid)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine this compound and a large excess of dilute aqueous acid.
-
Heat the mixture under reflux. The reaction time may be longer than for saponification and should be monitored by TLC.
-
Once the reaction has reached equilibrium, cool the mixture to room temperature.
-
Extract the product directly from the reaction mixture using an organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.
Characterization of Hydrolysis Product
| Property | Data |
| Molecular Formula | C₅H₆O₆ |
| Molecular Weight | 162.09 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 158-159 °C[3] |
| ¹H NMR | Expected signals for the methine and methylene protons of the ethane backbone, and the acidic protons of the carboxylic acids. |
| ¹³C NMR | Expected signals for the carbonyl carbons of the carboxylic acids, and the methine and methylene carbons. |
| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acids (around 3000 cm⁻¹), C=O stretch from the carboxylic acids (around 1700-1725 cm⁻¹). |
Alternative Substrates for Comparison
Visualizing the Hydrolysis Pathways
To illustrate the chemical transformations and experimental workflows, the following diagrams are provided.
Caption: Reaction pathways for acid- and base-catalyzed hydrolysis.
Caption: Comparative experimental workflows for hydrolysis.
References
Confirming the structure of Triethyl ethane-1,1,2-tricarboxylate reduction products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the reduction of triethyl ethane-1,1,2-tricarboxylate, a versatile building block in organic synthesis. Understanding the outcomes and experimental nuances of different reduction strategies is crucial for the efficient synthesis of target molecules, particularly the resulting triol, 2-(hydroxymethyl)propane-1,3-diol. This document outlines the performance of various reducing agents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
Structural Confirmation of Starting Material and Product
The substrate, this compound (CAS 7459-46-3), possesses the following structure:
Starting Material: this compound
Brief descriptive caption: Structure of this compound.
Complete reduction of all three ester functionalities yields the corresponding primary alcohol, 2-(hydroxymethyl)propane-1,3-diol.
Primary Reduction Product: 2-(Hydroxymethyl)propane-1,3-diol
Brief descriptive caption: Structure of 2-(Hydroxymethyl)propane-1,3-diol.
Comparison of Reducing Agents
The choice of reducing agent is critical in the transformation of this compound. The performance of common and alternative reducing agents is summarized below.
| Reducing Agent | Product(s) | Reaction Conditions | Yield | Selectivity | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | 2-(Hydroxymethyl)propane-1,3-diol, Ethanol | Anhydrous ether or THF, 0 °C to reflux | High (typically >90% for similar esters)[1] | Low (reduces most carbonyl functional groups) | Powerful, non-selective reducing agent. Requires strictly anhydrous conditions and careful quenching.[2] |
| Sodium Borohydride (NaBH₄) | No reaction (or very slow) | Protic solvents (e.g., ethanol, methanol) at room temperature | Very Low / None[3] | High (selective for aldehydes and ketones) | Generally not strong enough to reduce esters under standard conditions.[3] |
| Sodium Borohydride with Lewis Acids (e.g., NaBH₄/LiCl) | 2-(Hydroxymethyl)propane-1,3-diol, Ethanol | High temperatures (e.g., refluxing THF or diglyme) | Moderate to Good | Moderate | Enhanced reactivity allows for ester reduction, but requires more forcing conditions than LiAlH₄. |
| Catalytic Hydrogenation (e.g., H₂/Ru-complex) | 2-(Hydroxymethyl)propane-1,3-diol, Ethanol | High pressure and temperature, specific catalysts | Potentially High | High (can be selective depending on the catalyst)[4] | A greener alternative to metal hydrides, but requires specialized high-pressure equipment.[4] |
Experimental Protocols
Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is a general procedure for the reduction of esters to primary alcohols and should be adapted for the specific substrate.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate
-
10% Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a suspension of LiAlH₄ (a molar excess, typically 3-4 equivalents per ester group) in anhydrous diethyl ether or THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of this compound in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC or GC).
-
The reaction is cooled to 0 °C, and the excess LiAlH₄ is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then 10% sulfuric acid.
-
The organic layer is separated, and the aqueous layer is extracted several times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude triol.
-
The product can be purified by distillation or crystallization.
Reduction with Sodium Borohydride and Lithium Chloride (NaBH₄/LiCl) - Alternative Method
This method provides a milder alternative to LiAlH₄, though it requires higher temperatures.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF) or diglyme
-
Standard glassware for reflux
Procedure:
-
To a solution of this compound in anhydrous THF or diglyme, add NaBH₄ (excess) and LiCl (catalytic or stoichiometric amount).
-
The mixture is heated to reflux and maintained at this temperature for several hours to days, with the reaction progress monitored by TLC or GC.
-
After cooling to room temperature, the reaction is carefully quenched with a protic solvent (e.g., methanol or water).
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated as described in the LiAlH₄ protocol.
-
Purification is performed by chromatography or distillation.
Visualizations
Reaction Mechanism: Reduction of an Ester with LiAlH₄
Brief descriptive caption: Mechanism of ester reduction by LiAlH₄.
Experimental Workflow for LiAlH₄ Reduction
Brief descriptive caption: General workflow for LiAlH₄ reduction.
Comparison of Reducing Agents for Triester Reduction
Brief descriptive caption: Logical comparison of reducing agents.
References
A Comparative Guide to the Reactivity of Triethyl Ethane-1,1,2-tricarboxylate: A DFT-Based Approach
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Abstract: Triethyl ethane-1,1,2-tricarboxylate is a versatile building block in organic synthesis, valued for its multiple reactive sites that allow for the construction of complex molecular architectures.[1][2] Understanding its reactivity profile is crucial for optimizing synthetic routes and designing novel molecular entities. While extensive experimental data exists, specific Density Functional Theory (DFT) studies detailing its reactivity are not prevalent in current literature.[1] This guide presents a comparative framework, postulating a DFT-based study to elucidate the reactivity of this compound against a structural analogue, Triethyl propane-1,2,3-tricarboxylate (a tricarballylate plasticizer), in a model reaction. The methodologies and illustrative data herein serve as a blueprint for future computational investigations in this area.
Introduction to Reactivity Analysis
This compound possesses acidic protons and three ester groups, making it susceptible to various transformations like hydrolysis and nucleophilic substitution.[1] Its reactivity is governed by the electronic and steric interplay of these functional groups. DFT provides a powerful tool to quantify reactivity parameters such as activation energies (ΔG‡), reaction energies (ΔG_rxn), and frontier molecular orbital energies (HOMO/LUMO), offering insights that complement experimental findings.
This guide outlines a hypothetical DFT study comparing the base-catalyzed hydrolysis of this compound with Triethyl propane-1,2,3-tricarboxylate. The latter is chosen as a comparator due to its structural similarity, differing in the substitution pattern on the alkane backbone, which is expected to influence the stability of reaction intermediates and transition states.
Proposed Computational & Experimental Protocols
A robust computational protocol is essential for generating reliable and reproducible data. The following methodology is proposed based on established practices for DFT analysis of organic reactions.[3][4]
Density Functional Theory (DFT) Protocol
-
Software: Gaussian 16 or ORCA 5.0.
-
Methodology: All calculations will be performed using the B3LYP functional, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[5]
-
Basis Set: The 6-311+G(d,p) basis set will be employed for geometry optimizations and frequency calculations to accurately describe the electronic structure, including polarization and diffuse functions.
-
Solvation Model: The effect of an aqueous solvent will be modeled using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM).
-
Procedure:
-
Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products will be optimized without constraints.
-
Frequency Analysis: Vibrational frequency calculations will be performed at the same level of theory to confirm that optimized structures correspond to local minima (zero imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to Gibbs free energy.
-
Transition State Search: Transition states will be located using a synchronous transit-guided quasi-Newton (STQN) method or an eigenvector-following algorithm.
-
Intrinsic Reaction Coordinate (IRC): IRC calculations will be performed for each transition state to verify that it connects the correct reactant and product states on the potential energy surface.
-
Experimental Validation Protocol (Hypothetical)
-
Reaction: Base-catalyzed hydrolysis of the target ester (0.1 M) using NaOH (0.1 M) in a 1:1 H₂O:THF solvent system at 298 K.
-
Monitoring: The reaction progress would be monitored using High-Performance Liquid Chromatography (HPLC) to determine the rate of disappearance of the starting material.[6]
-
Analysis: The experimental reaction rate constant (k) would be determined. The activation energy could then be derived from Arrhenius plots by conducting the experiment at several temperatures.
Comparative Reactivity Data: A Hypothetical Analysis
The following table summarizes hypothetical quantitative data that could be generated from the proposed DFT study, comparing the activation and reaction energies for the rate-determining step (nucleophilic attack by hydroxide) of base-catalyzed hydrolysis.
| Compound | Reaction Step | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | Formation of Tetrahedral Int. | 18.5 | -12.0 | -7.2 | -0.8 | 6.4 |
| Triethyl propane-1,2,3-tricarboxylate | Formation of Tetrahedral Int. | 19.8 | -11.5 | -7.4 | -0.7 | 6.7 |
Note: The data presented in this table is illustrative and intended to represent plausible outcomes of a DFT study. It is not derived from published experimental or computational work.
The lower hypothetical activation energy (ΔG‡) for this compound suggests a faster rate of hydrolysis compared to its propane analogue. This could be attributed to the electronic influence of the vicinal ester groups, which may stabilize the transition state more effectively.[1] The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Visualizing Computational Workflows and Reaction Pathways
Diagrams are essential for communicating complex workflows and chemical mechanisms. The following visualizations were created using the DOT language.
Caption: Workflow for a comparative DFT study of ester reactivity.
Caption: Generalized pathway for base-catalyzed ester hydrolysis.
Conclusion
This guide establishes a comprehensive framework for investigating the reactivity of this compound using Density Functional Theory. By comparing it to a relevant structural analogue through a standardized computational protocol, researchers can gain valuable, quantitative insights into its electronic properties and reaction kinetics. The illustrative data and visualized workflows provide a clear roadmap for conducting and presenting such a study. Future computational work, validated by experimental data, will be invaluable for the rational design of synthetic pathways and the development of new chemical entities based on this versatile tricarboxylate scaffold.
References
- 1. This compound | 7459-46-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. DFT studies of the conversion of four mesylate esters during reaction with ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate density functional theory (DFT) protocol for screening and designing chain transfer and branching agents for LDPE systems - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound | SIELC Technologies [sielc.com]
A Comparative Guide to the Reaction Kinetics of Triethyl Ethane-1,1,2-tricarboxylate and Alternative Ester Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of triethyl ethane-1,1,2-tricarboxylate and other ester compounds. Due to a lack of publicly available, quantitative kinetic data for this compound, this document focuses on providing a framework for its kinetic analysis by comparing it with structurally related and well-characterized esters. The provided experimental protocols and comparative data for alternative substrates will empower researchers to conduct their own kinetic studies on this compound of interest.
Introduction to the Reaction Kinetics of this compound
This compound is a triester molecule with potential applications in organic synthesis and as a building block for more complex molecules. Its reactivity is primarily centered around the three ester functional groups, which are susceptible to nucleophilic attack, leading to reactions such as hydrolysis and transesterification. The presence of a malonate-like structure also suggests the possibility of decarboxylation under certain conditions.
Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, controlling product formation, and for its application in fields like drug development where reaction rates can influence bioavailability and metabolic pathways.
Key Reactions of Interest
-
Hydrolysis: The cleavage of the ester bonds by water, which can be catalyzed by either acid or base, to yield ethane-1,1,2-tricarboxylic acid and ethanol.[1] Base-catalyzed hydrolysis, also known as saponification, is generally irreversible, while acid-catalyzed hydrolysis is a reversible process.[2][3]
-
Decarboxylation: The loss of a carboxyl group as carbon dioxide. For this compound, this would likely occur after hydrolysis of one or more ester groups to form a β-keto acid or a malonic acid-like intermediate, which can then decarboxylate upon heating.[4]
Comparative Kinetic Data of Alternative Ester Substrates
Table 1: Alkaline Hydrolysis (Saponification) Rate Constants of Various Esters
| Ester | Second-Order Rate Constant (k) at 25°C [M⁻¹s⁻¹] | Solvent/Conditions |
| Ethyl Acetate | 0.11 | Water |
| Diethyl Succinate | k₁ = 0.117, k₂ = 0.0164 | 70% Dioxane-Water |
| Diethyl Malonate | k₁ = 1.03, k₂ = 0.00624 | 70% Dioxane-Water |
| Triethyl Phosphate | Not readily hydrolyzed under alkaline conditions | - |
Note: For di- and triesters, k₁ and k₂ represent the rate constants for the hydrolysis of the first and second ester groups, respectively.
Table 2: Acid-Catalyzed Hydrolysis of Various Esters
| Ester | Reaction | Rate Constant (k) | Conditions |
| Triethyl Phosphate | Hydrolysis | 8.35 x 10⁻⁶ s⁻¹ | Neutral water, 101°C[5] |
| Ethyl Acetate | Hydrolysis | - | Reversible reaction, equilibrium constant depends on conditions[2][3] |
Structure-Reactivity Relationships and Expected Kinetics of this compound
Based on the principles of organic chemistry, we can predict the relative reactivity of this compound.
-
Hydrolysis: The presence of three ester groups in close proximity is expected to influence the rate of hydrolysis. The electron-withdrawing nature of the adjacent ester groups should make the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack. Therefore, the initial hydrolysis rate of this compound is expected to be faster than that of a simple monoester like ethyl acetate. However, steric hindrance around the ester groups might counteract this electronic effect to some extent. Compared to diethyl malonate, the additional ester group at the 2-position could further enhance the reactivity of the geminal esters at the 1-position.
-
Decarboxylation: Following hydrolysis, the resulting ethane-1,1,2-tricarboxylic acid would be a substituted malonic acid. Malonic acids are known to undergo decarboxylation upon heating. The presence of the additional carboxylic acid group might influence the ease of decarboxylation compared to unsubstituted malonic acid.
Experimental Protocols for Kinetic Analysis
To determine the reaction kinetics of this compound, the following experimental protocols can be employed.
General Experimental Workflow for Kinetic Studies
Figure 1. Generalized workflow for a chemical kinetics experiment.
Protocol 1: Monitoring Alkaline Hydrolysis (Saponification) by Titration
This method is suitable for following the disappearance of the hydroxide ions during the reaction.
-
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burette, pipettes, conical flasks, stopwatch
-
-
Procedure: a. Pipette a known volume (e.g., 50 mL) of the standardized NaOH solution into a reaction flask and place it in the constant temperature water bath to equilibrate. b. Pipette a known volume (e.g., 5 mL) of a solution of this compound in a suitable solvent (e.g., ethanol) into a separate flask and allow it to equilibrate in the same water bath. c. To initiate the reaction, quickly add the ester solution to the NaOH solution and start the stopwatch (this is t=0). d. At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a known volume of the reaction mixture (e.g., 5 mL) and quench the reaction by adding it to a flask containing a known excess of the standardized HCl solution. e. Immediately titrate the unreacted HCl in the flask with the standardized NaOH solution using phenolphthalein as the indicator. f. To determine the initial concentration of NaOH (at t=0), perform a blank titration without adding the ester. g. To determine the concentration of NaOH at infinite time (t=∞), allow the reaction to go to completion (e.g., by heating a separate sample for an extended period) and then titrate.
-
Data Analysis: a. Calculate the concentration of unreacted NaOH at each time point. b. Plot the reciprocal of the NaOH concentration (1/[NaOH]) versus time. For a second-order reaction, this should yield a straight line with a slope equal to the rate constant (k).
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
This method allows for the direct observation of the disappearance of the ester and the appearance of the alcohol product.
-
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O with a suitable co-solvent if needed for solubility)
-
Acid or base catalyst (if required)
-
NMR spectrometer
-
-
Procedure: a. Prepare a solution of this compound in the deuterated solvent in an NMR tube. b. Acquire an initial ¹H NMR spectrum (t=0). c. Add the catalyst to the NMR tube to initiate the reaction. d. Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: a. Identify the characteristic peaks for the ethyl groups of the ester and the ethanol product. The quartet signal of the -CH₂- group in the ethyl ester (around 4.2 ppm) and in ethanol (around 3.6 ppm) are typically well-resolved. b. Integrate the peaks corresponding to the reactant and product at each time point. c. The concentration of the ester at any time is proportional to the integral of its characteristic peak. d. Plot the natural logarithm of the ester concentration (ln[Ester]) versus time for a pseudo-first-order reaction (if the catalyst or water is in large excess) or use appropriate integrated rate laws for other reaction orders to determine the rate constant.
Signaling Pathway Diagram for Ester Hydrolysis
The following diagrams illustrate the general mechanisms for acid- and base-catalyzed ester hydrolysis.
Figure 2. Acid-catalyzed ester hydrolysis pathway.
Figure 3. Base-catalyzed ester hydrolysis pathway.
Conclusion
While direct experimental kinetic data for this compound remains to be published, this guide provides a comprehensive framework for its investigation. By understanding the kinetics of analogous esters and employing the detailed experimental protocols provided, researchers can effectively determine the reaction rate constants and activation energies for the hydrolysis and other reactions of this compound. This knowledge is essential for the rational design of synthetic routes and for understanding its behavior in various chemical and biological systems.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
